Tobramycin Sulfate
Descripción
This compound is the sulfate salt of tobramycin, an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius with bactericidal activity. Following active transport into the cell, tobramycin binds irreversibly to a specific aminoglycoside receptor on the bacterial 30S ribosomal subunit and fixes the 30 S-50 S ribosomal complex at the start codon (AUG), interfering with the initiation of protein synthesis. In addition, this agent induces misreading of the mRNA template, which results in 1) detachment of the ribosomal complex and inhibition of protein elongation or 2) incorporation of the incorrect amino acids into the growing polypeptide chain and the production of abnormal or nonfunctional proteins. Altogether, cell permeability is altered and cell death ensues.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and is indicated for infection and has 1 investigational indication. This drug has a black box warning from the FDA.
See also: Tobramycin (has active moiety).
Structure
2D Structure
3D Structure of Parent
Propiedades
Número CAS |
49842-07-1 |
|---|---|
Fórmula molecular |
C36H84N10O38S5 |
Peso molecular |
1425.4 g/mol |
Nombre IUPAC |
bis((2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol);sulfuric acid |
InChI |
InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)/t2*5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;;;;;/m00...../s1 |
Clave InChI |
NZKFUBQRAWPZJP-BXKLGIMVSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Números CAS relacionados |
32986-56-4 (Parent) |
Sinónimos |
Brulamycin Nebcin Nebicin Nebramycin Factor 6 Obracin Sulfate, Tobramycin Tobracin Tobramycin Tobramycin Sulfate |
Origen del producto |
United States |
Foundational & Exploratory
Tobramycin Sulfate: An In-depth Technical Guide to its Antibacterial Spectrum and Efficacy
Introduction
Tobramycin sulfate is a potent, broad-spectrum aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius.[1][2][3] It is a critical tool in the management of severe bacterial infections, particularly those caused by aerobic Gram-negative bacilli. This technical guide provides a comprehensive overview of the antibacterial spectrum, efficacy, and underlying mechanisms of this compound, intended for researchers, scientists, and drug development professionals.
Antibacterial Spectrum of this compound
Tobramycin demonstrates bactericidal activity against a wide range of aerobic Gram-negative bacteria.[3][4] It is particularly potent against Pseudomonas aeruginosa.[4][5][6] While it can be effective against some Gram-positive organisms like Staphylococcus aureus, other less toxic antibiotics are often preferred for these infections.[3][4] Tobramycin is generally not effective against most anaerobic bacteria, fungi, viruses, and many Gram-positive bacteria such as Streptococcus pyogenes, Streptococcus pneumoniae, and enterococci.[3][4]
The in vitro activity of tobramycin can be influenced by the culture medium's composition, particularly the concentration of divalent cations like calcium and magnesium, which can inhibit its bactericidal effect.[7][8][9]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | <0.05 - >512 | 1.69 | 7.00 |
| Escherichia coli | 0.5 - 1.56 | - | - |
| Klebsiella spp. | 0.5 - 1.56 | - | - |
| Enterobacter spp. | 0.5 - 1.56 | - | - |
| Proteus spp. (indole-negative) | 0.5 - 1.56 | - | - |
| Serratia spp. | >1.56 | - | - |
| Staphylococcus aureus | <0.20 | - | - |
| Enterococci | >1.56 | - | - |
| Carbapenem-Resistant Enterobacterales (CRE) | - | 16 | >16 |
Data compiled from multiple sources.[1][4][10][11][12][13][14] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Mechanism of Action
The primary mechanism of action for this compound involves the irreversible inhibition of bacterial protein synthesis.[2][4][15][16] As a cationic molecule, it is initially attracted to the negatively charged components of the bacterial outer membrane, leading to membrane disruption and increased permeability.[15] Once inside the cell, tobramycin binds to the 30S ribosomal subunit.[1][15][16] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, resulting in the production of non-functional or truncated proteins.[2][15] The accumulation of these defective proteins ultimately leads to bacterial cell death.[15]
References
- 1. Tobramycin - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Studies of Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Studies of Tobramycin, an Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapy of Pseudomonas aeruginosa Infections with Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibility Testing with Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro susceptibility testing with tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 14. academic.oup.com [academic.oup.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Articles [globalrx.com]
An In-depth Technical Guide to Tobramycin Sulfate: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and key chemical properties of tobramycin sulfate, an aminoglycoside antibiotic widely used in the treatment of bacterial infections. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Molecular Structure
Tobramycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It consists of a central 2-deoxystreptamine ring linked to two amino sugars and a diamino sugar. The sulfate salt of tobramycin is the form commonly used in pharmaceutical preparations.
Chemical Formula: (C₁₈H₃₇N₅O₉)₂ · 5H₂SO₄
Molecular Weight: 1425.4 g/mol [1]
2D Chemical Structure:
(A 2D chemical structure image of this compound would be presented here. For the purpose of this text-based generation, a simplified representation is described below.)
The structure consists of two tobramycin molecules associated with five molecules of sulfuric acid. Each tobramycin molecule is composed of a central deoxystreptamine ring substituted at positions 4 and 6. At position 4, it is linked to a 2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl moiety. At position 6, it is linked to a 3-amino-3-deoxy-α-D-glucopyranosyl moiety.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are critical for its formulation, delivery, and biological activity.
| Property | Value | References |
| Molecular Formula | (C₁₈H₃₇N₅O₉)₂ · 5H₂SO₄ | [1] |
| Molecular Weight | 1425.4 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 258°C to 290°C (with decomposition) | [2] |
| Solubility | Freely soluble in water (≥50 mg/mL) | [3] |
| pKa (Strongest Acidic) | ~12.5 | |
| pKa (Strongest Basic) | ~9.7 |
Mechanism of Action: Signaling Pathway
Tobramycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit. The signaling pathway of tobramycin's action can be visualized as follows:
Caption: Mechanism of action of tobramycin leading to bacterial cell death.
The key steps in the mechanism of action are:
-
Active Transport: Tobramycin is actively transported across the bacterial cell membrane into the cytoplasm.[4]
-
Ribosomal Binding: Inside the cell, tobramycin irreversibly binds to the 16S rRNA of the 30S ribosomal subunit.[1][4][5]
-
Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis by preventing the formation of the initiation complex.[4][5][6] It also causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[4][5][6]
-
Bactericidal Effect: The culmination of these events, including the production of non-functional or toxic proteins and the disruption of the cell membrane, results in bacterial cell death.[5][6]
Experimental Protocols
Determination of pKa
The pKa values of the amino groups of tobramycin can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11]
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in deuterium oxide (D₂O).
-
Titration: Perform a pH titration by adding small aliquots of a strong acid (e.g., DCl) and a strong base (e.g., NaOD).
-
NMR Spectroscopy: Acquire ¹H and ¹⁵N-¹H Heteronuclear Multiple Bond Correlation (HMBC) NMR spectra at various pH points throughout the titration.
-
Data Analysis: Monitor the chemical shift changes of the protons and nitrogens associated with the amino groups as a function of pH.
-
pKa Calculation: Fit the chemical shift titration data to the Henderson-Hasselbalch equation to determine the pKa value for each amino group.
Determination of Melting Point
The melting point of this compound can be determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound powder into an aluminum DSC pan.
-
DSC Analysis: Place the pan in the DSC instrument and heat it at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. An endothermic peak corresponding to the melting point will be observed.
-
TGA Analysis: Place a sample of this compound in the TGA instrument and heat it at a constant rate. TGA measures the weight loss of the sample as a function of temperature, indicating decomposition.
Determination of Solubility
A general procedure for determining the solubility of this compound according to pharmacopeial standards is as follows:
Methodology:
-
Solvent: Use purified water as the solvent.
-
Saturation: Add an excess amount of this compound to a known volume of water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Analytical Characterization Workflow
The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and concentration.
Caption: A typical analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the analysis of this compound. Due to its lack of a strong UV chromophore, derivatization is often employed to enhance detection.
Experimental Protocol (Example with Pre-column Derivatization):
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Controlled, often around 30°C.
-
-
Derivatization Reagent: o-Phthalaldehyde (OPA) is a common pre-column derivatization reagent that reacts with the primary amino groups of tobramycin to form a highly fluorescent derivative.
-
Detection:
-
Fluorescence Detector: Excitation wavelength around 340 nm and emission wavelength around 455 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a suitable diluent.
-
Mix the sample solution with the OPA reagent and allow the reaction to proceed for a specific time before injection.
-
This guide provides a foundational understanding of the molecular structure and chemical properties of this compound, along with its mechanism of action and analytical methodologies. For further detailed procedures, it is recommended to consult the relevant pharmacopeias and scientific literature.
References
- 1. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US9186817B2 - Method for preparing this compound powder - Google Patents [patents.google.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Experimental Determination of the p Ka Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing p Ka-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Tobramycin sulfate ribosomal binding site and protein synthesis inhibition
An In-depth Technical Guide on the Ribosomal Binding of Tobramycin Sulfate and its Mechanism of Protein Synthesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary Tobramycin is a potent, broad-spectrum aminoglycoside antibiotic that exerts its bactericidal effect by targeting the bacterial ribosome and inhibiting protein synthesis.[1] This guide provides a detailed examination of the molecular interactions between this compound and its ribosomal binding sites. It elucidates the primary binding target on the 30S ribosomal subunit's 16S rRNA and a secondary site on the 50S subunit. The guide details the consequences of this binding, including codon misreading, inhibition of translocation, and the production of aberrant proteins, which ultimately lead to bacterial cell death.[1][2][3] Quantitative binding and susceptibility data are presented, alongside methodologies for key experimental protocols used to study these interactions. Visual diagrams created using Graphviz are provided to illustrate the key pathways and experimental workflows.
Introduction to this compound
Tobramycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius.[4] Like other aminoglycosides, it is a polycationic molecule at physiological pH, a characteristic crucial for its initial interaction with the negatively charged bacterial cell surface.[5] It is particularly effective against Gram-negative aerobic bacteria, including Pseudomonas aeruginosa, a common pathogen in chronic lung infections, especially in cystic fibrosis patients.[4][6] The bactericidal activity of tobramycin stems from its ability to irreversibly bind to the bacterial ribosome, leading to the disruption of protein synthesis.[4][7]
Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition
The antibacterial effect of tobramycin is a multi-step process that begins with its transport into the bacterial cell and culminates in the catastrophic failure of protein synthesis.
Cellular Uptake
Tobramycin's entry into Gram-negative bacteria involves three phases:
-
Initial Ionic Binding: The polycationic tobramycin molecule electrostatically binds to negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS).[1][5] This interaction displaces divalent cations like Mg²⁺ and Ca²⁺, disrupting membrane integrity and increasing its permeability.[1][5]
-
Energy-Dependent Phase I (EDP-I): Following the initial binding, tobramycin is actively transported across the inner cell membrane into the cytoplasm. This process is dependent on the proton-motive force.[3][5]
-
Energy-Dependent Phase II (EDP-II): Once inside the cell, initial inhibition of protein synthesis leads to the formation of mistranslated, aberrant proteins. These faulty proteins can integrate into the cell membrane, further damaging it and facilitating an accelerated uptake of more tobramycin molecules into the cell.[1][5]
Primary Binding Site: The 30S Ribosomal A-Site
The primary intracellular target for tobramycin is the 30S subunit of the bacterial ribosome.[3][8] It binds with high affinity to a specific region on the 16S ribosomal RNA (rRNA) known as the A-site (aminoacyl-tRNA site), located in helix 44 (h44).[1][9][10]
Key molecular interactions at this site include:
-
Binding Pocket: Tobramycin's rings I and II, a conserved structural feature of 2-deoxystreptamine (2-DOS) aminoglycosides, form the majority of contacts within the A-site.[11]
-
Nucleotide Interaction: The antibiotic specifically interacts with key nucleotides, including A1408, A1492, and A1493 of the 16S rRNA.[9] The binding of tobramycin forces nucleotides A1492 and A1493 to flip out from their stacked position within helix 44.[9][11] This induced conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred.[5][9]
Secondary Binding Site: The 50S Ribosomal Subunit
Recent evidence suggests a secondary, cryptic binding site for aminoglycosides, including tobramycin, on the 50S ribosomal subunit.[5][6] This site is located in helix 69 (H69) of the 23S rRNA.[5][12] Binding to H69 is believed to interfere with the recycling of the ribosome after a round of translation is complete, further disrupting the overall process of protein synthesis.[10][12]
Consequences of Ribosomal Binding
The binding of tobramycin to the ribosome has several downstream effects that are lethal to the bacterium:
-
Inhibition of Initiation: The antibiotic can interfere with the formation of the 70S initiation complex, which consists of the mRNA, the 30S subunit, and the initiator tRNA, thus blocking the start of protein synthesis.[2][4][13]
-
mRNA Codon Misreading: By locking the A-site in a "receptive" conformation, tobramycin promotes the binding of near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2][3]
-
Production of Aberrant Proteins: The synthesis of faulty, non-functional, or truncated proteins disrupts essential cellular processes.[2][3] As mentioned, these proteins can also damage the cell membrane, creating a positive feedback loop for antibiotic uptake.[1][5]
-
Inhibition of Translocation: Tobramycin can inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[11][13] This stalls protein synthesis.
Quantitative Analysis of Tobramycin-Ribosome Interaction
The efficacy of tobramycin is rooted in its strong binding affinity for its ribosomal targets and its potent inhibitory effect on bacterial growth.
Table 1: Tobramycin Binding Affinity and Translocation Inhibition Data
This table summarizes key quantitative metrics for tobramycin's interaction with ribosomal components.
| Parameter | RNA Target/Process | Value | Organism/System | Reference |
| Dissociation Constant (Kd) | Unmodified Helix 69 (H69) of 23S rRNA | 0.2 ± 0.2 µM | Escherichia coli | [12] |
| Inhibitory Concentration (IC50) | Ribosomal Translocation | 16 µM | Escherichia coli (Wild-Type Ribosomes) | [11] |
Table 2: In Vitro Susceptibility Data for Tobramycin (Minimum Inhibitory Concentration)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values for tobramycin can vary significantly based on the bacterial species, strain, and testing conditions.[14]
| Organism | Strain(s) | MIC Range (µg/mL) | Noteworthy Conditions | Reference(s) |
| Pseudomonas aeruginosa | Clinical Isolates (CF Patients) | ≤64 (Susceptible) to ≥128 (Resistant) | Breakpoints for inhaled tobramycin | [15] |
| Pseudomonas aeruginosa | Clinical Isolates (CF Patients) | Can exceed 1024 | Highly resistant strains | [15] |
| Pseudomonas aeruginosa | Various Isolates | MIC increases under anaerobic conditions | Oxygen deprivation reduces susceptibility | [16][17] |
| Enterobacteriaceae | Various | Similar to gentamicin | - | [14] |
| Staphylococcus aureus | Various | Similar to gentamicin | - | [14] |
Key Experimental Protocols
The characterization of tobramycin's interaction with the ribosome relies on several key biochemical and microbiological techniques.
Determination of Binding Affinity (Isothermal Titration Calorimetry - ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur during the binding of a small molecule (ligand) to a macromolecule (e.g., RNA). This allows for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.
General Protocol:
-
Preparation: A solution of the target RNA (e.g., a synthetic 16S rRNA A-site construct) is placed in the sample cell of the calorimeter. A concentrated solution of tobramycin is loaded into an injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.
-
Equilibration: The system is allowed to reach thermal equilibrium at a constant temperature (e.g., 25°C).[18]
-
Titration: Small, precise aliquots of the tobramycin solution are injected into the RNA solution at set intervals.
-
Data Acquisition: The instrument measures the minute heat changes (exothermic or endothermic) that occur after each injection as the tobramycin binds to the RNA.
-
Analysis: The heat change per injection is integrated and plotted against the molar ratio of tobramycin to RNA. The resulting binding isotherm is then fitted to a binding model to calculate the dissociation constant (Kd).[18]
Analysis of Translocation Inhibition (Toeprinting Assay)
Toeprinting (or reverse transcriptase inhibition) is a method used to map the precise position of a ribosome on an mRNA molecule. It can be adapted to measure the effect of antibiotics on the translocation step of protein synthesis.
General Protocol:
-
Complex Formation: An in vitro translation system is assembled, containing purified ribosomes, a specific mRNA template, and initiation factors.
-
Initiation: The reaction is allowed to proceed to form a stable 70S initiation complex stalled at the start codon.
-
Elongation & Inhibition: Elongation factors (like EF-G) and tRNA are added to induce translocation. This is done in the presence of varying concentrations of tobramycin.
-
Primer Extension: A radiolabeled DNA primer complementary to a downstream sequence on the mRNA is added along with reverse transcriptase. The enzyme synthesizes a cDNA copy of the mRNA until it is physically blocked by the stalled ribosome.
-
Analysis: The resulting cDNA products are separated by denaturing gel electrophoresis. The position of the "toeprint" (the band corresponding to the stalled ribosome) reveals the extent of translocation. A dose-dependent accumulation of ribosomes at a specific position indicates inhibition of translocation by tobramycin. The data can be used to calculate an IC50 value.[11]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique for determining the MIC of an antibiotic against a specific bacterial strain.
General Protocol:
-
Preparation: A 96-well microtiter plate is prepared with serial two-fold dilutions of tobramycin in a suitable growth medium (e.g., Mueller-Hinton broth).[19]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., to a final concentration of ~5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[19]
-
Reading: The MIC is determined as the lowest concentration of tobramycin at which there is no visible turbidity or bacterial growth.[19]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes involved in tobramycin's mechanism of action and its analysis.
Caption: Cellular uptake and ribosomal targeting pathway of tobramycin in Gram-negative bacteria.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 4. toku-e.com [toku-e.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tobramycin variants with enhanced ribosome-targeting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Protein Synthesis by Antibiotics [merckmillipore.com]
- 14. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacokinetics and Pharmacodynamics of Tobramycin Sulfate: A Technical Guide
This guide provides an in-depth overview of the in vitro pharmacokinetic and pharmacodynamic properties of tobramycin sulfate, tailored for researchers, scientists, and drug development professionals. It covers the core mechanism of action, key pharmacodynamic parameters, and detailed experimental protocols for its evaluation.
In Vitro Pharmacodynamics
Tobramycin is an aminoglycoside antibiotic renowned for its potent bactericidal activity, particularly against Gram-negative pathogens.[1] Its efficacy is characterized by concentration-dependent killing and a significant post-antibiotic effect (PAE).[2] In vitro pharmacodynamics are essential for understanding its antimicrobial profile, predicting efficacy, and establishing susceptibility breakpoints.
Mechanism of Action
Tobramycin's primary mechanism of action is the irreversible inhibition of bacterial protein synthesis.[3] As a cationic molecule, it first interacts with the negatively charged components of the bacterial outer membrane, disrupting its integrity and facilitating its own uptake into the periplasmic space.[1] Once inside the cytoplasm, tobramycin specifically targets the 30S subunit of the bacterial ribosome.[1][4]
The binding to the 16S rRNA component of the 30S subunit interferes with the translation process in several ways:
-
Inhibition of the Initiation Complex: It blocks the proper assembly of the ribosome-mRNA complex, halting the initiation of protein synthesis.[1]
-
mRNA Misreading: It causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1] This results in the production of non-functional or toxic proteins.
-
Premature Termination: It can cause the premature release of the ribosomal complex from the mRNA.[1]
The cumulative effect of these actions is the disruption of essential cellular processes, leading to bacterial cell death.[1]
References
Tobramycin Sulfate in Cystic Fibrosis Biofilm Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the use of tobramycin sulfate in the context of Pseudomonas aeruginosa biofilms, a critical factor in the morbidity and mortality of individuals with cystic fibrosis (CF). We will explore the mechanisms of action, the challenges of biofilm resistance, the effects of sub-inhibitory concentrations, and innovative delivery strategies. This guide consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes to support ongoing research and development efforts in this field.
Introduction: The Challenge of P. aeruginosa Biofilms in Cystic Fibrosis
Cystic fibrosis is a genetic disorder that leads to the production of thick, sticky mucus in the lungs, creating an ideal environment for chronic bacterial infections. Pseudomonas aeruginosa is a primary opportunistic pathogen in this setting, notorious for its ability to form biofilms.[1][2] These structured communities of bacteria are encased in a self-produced matrix of polysaccharides, proteins, and extracellular DNA (eDNA), which confers significant protection against host immune responses and antibiotic treatments.[3] Tobramycin, an aminoglycoside antibiotic, is a cornerstone of CF therapy, administered via inhalation to target these lung infections.[2][4] However, the biofilm mode of growth presents a formidable barrier to effective treatment, leading to persistent infections and the emergence of antibiotic resistance.[5][6] Understanding the intricate interactions between tobramycin and P. aeruginosa biofilms is paramount for developing more effective therapeutic strategies.
Mechanism of Action and Biofilm Resistance
Tobramycin primarily functions by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[4] While effective against planktonic (free-swimming) bacteria, its efficacy is dramatically reduced against biofilms.[5]
Several factors contribute to this reduced susceptibility:
-
Limited Penetration: The dense extracellular matrix of the biofilm can limit the diffusion of tobramycin.[7] The antibiotic, being positively charged, avidly binds to negatively charged components of the matrix, such as alginate, a key exopolysaccharide in mucoid strains of P. aeruginosa.[8][9][10] This binding sequesters the antibiotic, preventing it from reaching the deeper layers of the biofilm.[8][9]
-
Physiological Heterogeneity: Bacteria within a biofilm exist in diverse metabolic states. Cells in the deeper, oxygen-limited regions of the biofilm may be metabolically inactive and thus less susceptible to antibiotics that target active processes like protein synthesis.
-
Adaptive Resistance: Exposure to sub-lethal concentrations of tobramycin can induce adaptive resistance mechanisms in P. aeruginosa.[7] This can involve the upregulation of efflux pumps that actively remove the antibiotic from the cell and changes in the cell envelope.[3]
-
Genetic Resistance: While not solely a biofilm-related phenomenon, the high bacterial density within biofilms facilitates horizontal gene transfer, potentially accelerating the spread of resistance genes. One identified genetic determinant of tobramycin resistance is the ndvB locus, which encodes periplasmic glucans that may sequester antibiotics.[1]
The Paradoxical Role of Sub-Inhibitory Concentrations
A growing body of evidence suggests that sub-inhibitory concentrations (sub-MICs) of tobramycin can paradoxically promote biofilm formation.[3][4] This has significant clinical implications, as antibiotic gradients are likely to exist within the lungs of CF patients, with some regions being exposed to sub-MICs.
Several mechanisms have been proposed for this phenomenon:
-
Induction of Cell Envelope Stress Response: Sub-MICs of tobramycin can trigger a cell envelope stress response, mediated by the extracytoplasmic sigma factor SigX.[4][11] This response is associated with changes in membrane fluidity and an increase in biofilm biomass and thickness.[3][11]
-
Increased eDNA Release: Tobramycin can induce the release of extracellular DNA (eDNA), a key structural component of the biofilm matrix.[4]
-
Quorum Sensing Modulation: The Pseudomonas Quinolone Signal (PQS) system, a type of quorum sensing, is implicated in tobramycin-enhanced biofilm formation.[4]
-
Induction of Viable but Non-Culturable (VBNC) State: Low concentrations of tobramycin may contribute to the formation of VBNC cells within the biofilm, which are metabolically dormant and highly tolerant to antibiotics.[12]
The following diagram illustrates the proposed signaling pathway for tobramycin-induced biofilm formation.
Caption: Proposed signaling pathway for sub-MIC tobramycin-induced biofilm formation.
Quantitative Data on Tobramycin Efficacy
The following tables summarize key quantitative data from various studies on the efficacy of tobramycin against P. aeruginosa biofilms.
Table 1: Tobramycin Diffusion and Binding
| Parameter | Commercial Alginate | P. aeruginosa Alginate | Reference |
| Tobramycin Diffusion Coefficient (relative to β-lactams) | ~20% | ~20% | [8][9] |
| Tobramycin Binding (in HEPES buffer) | High | High | [8] |
| Tobramycin Binding (in PBS) | Reduced | Reduced | [8] |
Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Tobramycin
| Condition | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Planktonic | PA14 | - | ~10 | [13] |
| Biofilm on Abiotic Surface (PVC) | PA14 | - | 400 | [13] |
| Biofilm on CFBE cells | PA14 | - | >1000 | [13][14] |
| Planktonic | PAO1 | 0.5 | - | [7] |
| Planktonic (with Cy5-tobramycin) | PAO1 | 128 | - | [7] |
Table 3: Effect of Tobramycin on Biofilm Viability and Formation
| Treatment | Biofilm Stage | Effect | Magnitude | Reference |
| Tobramycin (16 mg/L) | Formation | Inhibition | Complete | [15] |
| Tobramycin (256 mg/L) | Pre-formed | Disruption | 4 log10 reduction in CFU | [15] |
| Tobramycin + Deferasirox | Pre-formed | Disruption | ~90% reduction in biomass, 7-log reduction in CFU | [16][17] |
| Tobramycin (1 µg/mL) | 5-hour coculture | Reduced virulence | Significant decrease in cytotoxicity | [18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of tobramycin with P. aeruginosa biofilms.
Biofilm Susceptibility Testing (Calgary Biofilm Device)
This protocol is adapted from methods used for assessing biofilm inhibitory concentrations (BICs).[20]
Objective: To determine the minimum concentration of tobramycin required to inhibit biofilm formation or eradicate a pre-formed biofilm.
Materials:
-
96-well microtiter plates with peg lids (Calgary Biofilm Device)
-
P. aeruginosa isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
Sterile water
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow P. aeruginosa overnight in CAMHB. Dilute the culture to a 0.5 McFarland standard.
-
Biofilm Formation: In a 96-well plate, add 100 µL of the bacterial suspension to each well. Place the peg lid onto the plate and incubate at 37°C for 20 hours to allow biofilm formation on the pegs.
-
Antibiotic Challenge:
-
Prepare serial twofold dilutions of tobramycin in CAMHB in a new 96-well plate (the "challenge plate").
-
Rinse the peg lid with the attached biofilms three times in sterile water to remove planktonic cells.
-
Place the rinsed peg lid onto the challenge plate.
-
Incubate for 18-20 hours at 37°C.
-
-
Assessment of Biofilm Inhibition/Eradication:
-
After incubation, remove the peg lid and rinse it again.
-
Place the peg lid in a new 96-well plate containing fresh CAMHB (the "recovery plate").
-
Sonicate the recovery plate to dislodge the biofilm bacteria from the pegs.
-
Incubate the recovery plate for 6 hours at 37°C.
-
Measure the optical density at 650 nm (OD650) to determine bacterial growth.
-
-
Data Analysis: The BIC is the lowest concentration of tobramycin that results in no significant growth in the recovery plate.
The following diagram outlines the experimental workflow for biofilm susceptibility testing.
Caption: Workflow for biofilm susceptibility testing using the Calgary Biofilm Device.
Co-culture Biofilm Model with CF-Derived Airway Epithelial Cells
This protocol is based on a model for growing P. aeruginosa biofilms on CF bronchial epithelial (CFBE) cells.[14][18][21]
Objective: To study the interaction of tobramycin with P. aeruginosa biofilms in a more clinically relevant environment.
Materials:
-
CFBE41o- cells (homozygous for the ΔF508-CFTR mutation)
-
6-well tissue culture plates
-
Minimal Essential Medium (MEM) supplemented with 0.4% arginine
-
P. aeruginosa PA14
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for RNA extraction or CFU enumeration
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Grow CFBE cells to confluence in 6-well plates.
-
Infection:
-
Wash the CFBE cell monolayers with PBS.
-
Add fresh MEM with 0.4% arginine.
-
Inoculate each well with P. aeruginosa PA14.
-
Incubate for 9 hours at 37°C with 5% CO2 to allow biofilm formation.
-
-
Tobramycin Treatment:
-
Wash the co-culture biofilms two to three times with PBS to remove planktonic bacteria.
-
Add fresh MEM containing the desired concentration of tobramycin (e.g., 500 µg/mL).
-
Incubate for a specified duration (e.g., 30 minutes for gene expression studies or 24 hours for viability assays).
-
-
Analysis:
-
For CFU Enumeration: Wash the wells with PBS, lyse the cells and bacteria, and perform serial dilutions for plating and colony counting.
-
For Gene Expression Analysis (Microarray or qRT-PCR): Wash the wells with PBS and harvest RNA from the bacteria.[14]
-
The following diagram illustrates the logical relationship between the components of the co-culture model.
Caption: Logical relationships in the co-culture biofilm model.
Novel Delivery Systems and Combination Therapies
The challenges of tobramycin delivery and biofilm resistance have spurred the development of novel therapeutic strategies.
-
Nanoparticle Delivery: Encapsulating tobramycin in nanoparticles, such as those made from alginate and chitosan, can improve its penetration through the thick mucus in CF lungs and protect it from inactivation.[22] Functionalizing these nanoparticles with enzymes like dornase alfa (DNase) can further enhance their efficacy by degrading the eDNA in the biofilm matrix.[22]
-
Combination Therapy:
-
With Iron Chelators: Iron is crucial for P. aeruginosa biofilm development. Combining tobramycin with FDA-approved iron chelators like deferoxamine or deferasirox has been shown to significantly enhance the killing of established biofilms and prevent their formation on CF airway cells.[16][17]
-
With Other Antibiotics: The combination of fosfomycin and tobramycin has demonstrated comparable or superior activity against biofilms compared to tobramycin alone, with the advantage of using a lower tobramycin dose.[15]
-
With Biofilm Dispersal Agents: Compounds that can disperse the biofilm matrix, such as nitric oxide donors, can increase the susceptibility of the constituent bacteria to tobramycin.
-
Conclusion and Future Directions
Tobramycin remains a vital tool in the management of chronic P. aeruginosa infections in cystic fibrosis. However, the formation of biofilms presents a significant challenge to its efficacy. A deeper understanding of the mechanisms of biofilm resistance, the paradoxical effects of sub-inhibitory antibiotic concentrations, and the development of innovative delivery and combination therapies are crucial for improving clinical outcomes. Future research should focus on:
-
Elucidating the complete signaling networks involved in tobramycin-induced biofilm formation.
-
Developing and validating novel biofilm-specific susceptibility testing methods for clinical use.
-
Designing and testing next-generation drug delivery systems that can effectively penetrate the biofilm matrix and deliver high concentrations of tobramycin to the target bacteria.
-
Exploring synergistic combinations of tobramycin with other antimicrobials and anti-biofilm agents to overcome resistance and eradicate persistent infections.
By addressing these key areas, the scientific and medical communities can continue to advance the treatment of P. aeruginosa biofilm infections and improve the quality of life for individuals with cystic fibrosis.
References
- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Tobramycin and Amikacin Delay Adhesion and Microcolony Formation in Pseudomonas aeruginosa Cystic Fibrosis Isolates [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Free and Nanoencapsulated Tobramycin: Effects on Planktonic and Biofilm Forms of Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Pharmacodynamics for Pseudomonas aeruginosa Biofilm Eradication by Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The extracellular matrix protects Pseudomonas aeruginosa biofilms by limiting the penetration of tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antibiotic interaction and diffusion through alginate and exopolysaccharide of cystic fibrosis-derived Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Membrane fluidity homeostasis is required for tobramycin-enhanced biofilm in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Tobramycin in the Induction and Maintenance of Viable but Non-Culturable Pseudomonas aeruginosa in an In Vitro Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Analysis of Tobramycin-Treated Pseudomonas aeruginosa Biofilms on Cystic Fibrosis-Derived Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eradication of Pseudomonas aeruginosa biofilms on cultured airway cells by a fosfomycin/tobramycin antibiotic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tobramycin and FDA-Approved Iron Chelators Eliminate Pseudomonas aeruginosa Biofilms on Cystic Fibrosis Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 20. Clinically Feasible Biofilm Susceptibility Assay for Isolates of Pseudomonas aeruginosa from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "In Vitro Analysis of Tobramycin-Treated Pseudomonas aeruginosa Biofilm" by Gregory G. Anderson, Sophie Moreau-Marquis et al. [digitalcommons.dartmouth.edu]
- 22. Antimicrobial efficacy of tobramycin polymeric nanoparticles for Pseudomonas aeruginosa infections in cystic fibrosis: formulation, characterisation and functionalisation with dornase alfa (DNase) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Current of Resistance: A Technical Guide to Tobramycin Sulfate Resistance Mechanisms in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin, a potent aminoglycoside antibiotic, has long been a cornerstone in the therapeutic arsenal against severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its bactericidal activity stems from its ability to bind to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[3] However, the emergence and spread of bacterial resistance to tobramycin pose a significant threat to its clinical efficacy. Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies to overcome this challenge. This technical guide provides an in-depth exploration of the core mechanisms governing tobramycin resistance in bacteria, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Tobramycin Resistance
Bacteria have evolved three primary strategies to counteract the antimicrobial effects of tobramycin: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the drug from the cell.[3][4]
Enzymatic Modification
The most prevalent mechanism of tobramycin resistance involves the enzymatic modification of the antibiotic by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs).[2][5] These enzymes catalyze the transfer of chemical moieties to the tobramycin molecule, sterically hindering its ability to bind to the 16S rRNA within the 30S ribosomal subunit.[6] AMEs are broadly classified into three main families based on the type of modification they catalyze:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the tobramycin molecule.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the tobramycin molecule.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group on the tobramycin molecule.
The substrate specificity of these enzymes varies, with different AMEs modifying tobramycin at distinct positions. The nomenclature of AMEs reflects the position they modify and the specific enzyme variant (e.g., AAC(6')-Ib).
The presence of AMEs can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of tobramycin required to inhibit bacterial growth. The table below summarizes representative MIC values for bacterial strains expressing different AMEs.
| Enzyme | Bacterial Strain | Tobramycin MIC (µg/mL) | Fold Increase vs. Susceptible | Reference |
| None (Susceptible) | E. coli | 0.5 - 2 | - | [7] |
| None (Susceptible) | P. aeruginosa | 1 | - | [3] |
| AAC(3)-II | E. coli | >128 | >64 | [8] |
| ANT(2")-I | S. marcescens | 100 | >50 | [9] |
| APH(3')-Ie | C. gillenii | 256 | >128 | [9] |
The efficiency with which an AME inactivates tobramycin can be described by its kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for tobramycin, while a higher kcat value signifies a faster rate of modification.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| AAC(3)-IV | 1.1 ± 0.1 | 1.8 ± 0.1 | 1.6 x 10⁶ | [10] |
| APH(2")-IVa | <1.0 - 3.3 | 0.15 - 1.8 | 1.5 x 10³ - 1.2 x 10⁶ | [11] |
| Gentamicin Acetyltransferase I | 1.6 | - | - | [12] |
Note: Kinetic parameters can vary depending on the experimental conditions.
Target Site Modification
Another potent mechanism of tobramycin resistance involves the modification of its target, the 16S rRNA within the 30S ribosomal subunit. This is primarily achieved through the enzymatic methylation of specific nucleotides in the A-site, the binding pocket for tobramycin.[13]
A key family of enzymes responsible for this modification are the 16S rRNA methyltransferases (RMTases). These enzymes, such as ArmA and RmtB, catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to specific nucleotides, most commonly G1405 or A1408, within the 16S rRNA.[13] This methylation event sterically hinders the binding of tobramycin and other aminoglycosides, leading to high-level resistance.
The presence of 16S rRNA methyltransferases confers high-level resistance to a broad range of aminoglycosides, including tobramycin.
| Resistance Mechanism | Bacterial Strain | Tobramycin MIC (µg/mL) | Reference |
| None (Susceptible) | Enterobacteriaceae | ≤4 | [7] |
| 16S rRNA Methylase Positive | Enterobacteriaceae | ≥128 | [7] |
Efflux Pumps
Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can reduce the intracellular concentration of tobramycin to sub-inhibitory levels, thereby contributing to resistance.
In P. aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a crucial role in tobramycin resistance. The most significant of these is the MexXY-OprM system.[9] The expression of the mexXY operon is inducible by the presence of ribosome-targeting antibiotics, including tobramycin.[5] Mutations in the regulatory gene mexZ can lead to constitutive overexpression of the MexXY-OprM pump, resulting in decreased susceptibility to tobramycin.
Overexpression of the MexXY-OprM efflux pump typically leads to a moderate increase in the MIC of tobramycin.
| Genotype/Phenotype | Bacterial Strain | Tobramycin MIC (µg/mL) | Fold Increase vs. Wild Type | Reference |
| Wild Type | P. aeruginosa PAO1 | 1 | - | [3] |
| High mexY expression | P. aeruginosa (clinical isolates) | 2 | 2 | [5] |
| mexZ deletion | P. aeruginosa PAO1 | 2 | 2 | |
| mexXY deletion | P. aeruginosa PAO1 | 0.5 | -0.5 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate tobramycin resistance mechanisms.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the minimum concentration of tobramycin that inhibits the visible growth of a bacterial isolate.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tobramycin sulfate stock solution (of known concentration)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Tobramycin Dilutions: Perform serial two-fold dilutions of the tobramycin stock solution in CAMHB across the wells of the microtiter plate to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL). Typically, 50 µL of CAMHB is added to each well, followed by 50 µL of the tobramycin solution, which is then serially diluted.
-
Prepare Bacterial Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the tobramycin dilutions and to a growth control well (containing only CAMHB and inoculum). A sterility control well (containing only CAMHB) should also be included.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of tobramycin at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density using a microplate reader.
Assay for Aminoglycoside-Modifying Enzyme (AME) Activity
Objective: To detect the presence and activity of AMEs in a bacterial lysate.
Materials:
-
Bacterial cell lysate
-
Tobramycin solution
-
Acetyl-CoA (for AAC activity) or ATP (for APH and ANT activity)
-
Reaction buffer (specific to the enzyme being assayed)
-
Method for detecting the modified product (e.g., thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or a coupled enzymatic assay)
Procedure (General Principle):
-
Enzyme Reaction: Incubate the bacterial lysate with tobramycin and the appropriate co-substrate (acetyl-CoA or ATP) in the reaction buffer for a specific time and temperature.
-
Reaction Termination: Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Product Detection: Analyze the reaction mixture to detect the modified tobramycin.
-
TLC/HPLC: Separate the reaction components and identify the modified tobramycin based on its altered retention time or migration compared to unmodified tobramycin.
-
Coupled Enzymatic Assay: Use a secondary enzyme system that produces a detectable signal (e.g., colorimetric or fluorescent) in response to a product of the AME reaction (e.g., ADP or Coenzyme A). The rate of signal generation is proportional to the AME activity.
-
16S rRNA Gene Sequencing for Detection of Resistance Mutations
Objective: To identify mutations in the 16S rRNA gene, particularly in the A-site, that are associated with tobramycin resistance.
Materials:
-
Genomic DNA extracted from the bacterial isolate
-
PCR primers flanking the 16S rRNA gene region of interest (e.g., the region containing nucleotides 1405 and 1408)
-
PCR reagents (DNA polymerase, dNTPs, buffer)
-
Thermocycler
-
DNA sequencing reagents and equipment (e.g., Sanger sequencing or next-generation sequencing platform)
-
Sequence analysis software
Procedure:
-
PCR Amplification: Amplify the target region of the 16S rRNA gene from the extracted genomic DNA using the specific PCR primers.
-
PCR Product Purification: Purify the PCR product to remove primers and other reaction components.
-
DNA Sequencing: Sequence the purified PCR product using a suitable sequencing method.
-
Sequence Analysis: Align the obtained sequence with a reference 16S rRNA gene sequence from a susceptible bacterial strain to identify any nucleotide substitutions, insertions, or deletions, particularly at positions known to be involved in tobramycin binding and resistance.
Efflux Pump Inhibition Assay
Objective: To determine the contribution of efflux pumps to tobramycin resistance by measuring the change in tobramycin MIC in the presence of an efflux pump inhibitor (EPI).
Materials:
-
Same materials as for the MIC determination by broth microdilution
-
Efflux pump inhibitor (EPI) stock solution (e.g., carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN))
Procedure:
-
Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone for the bacterial isolate to identify a sub-inhibitory concentration that does not affect bacterial growth on its own.
-
Perform MIC Assay with EPI: Perform the tobramycin MIC assay as described above, but with the addition of the sub-inhibitory concentration of the EPI to all wells (except the sterility and growth controls without EPI).
-
Compare MICs: Compare the tobramycin MIC obtained in the presence of the EPI to the MIC obtained in its absence. A significant reduction (typically a four-fold or greater decrease) in the tobramycin MIC in the presence of the EPI suggests that an efflux pump is contributing to the resistance phenotype.
Visualizations
Signaling Pathway: Regulation of the MexXY-OprM Efflux Pump
Caption: Regulation of the MexXY-OprM efflux pump in P. aeruginosa.
Experimental Workflow: AME Activity Assay
Caption: General workflow for an AME activity assay.
Logical Relationship: 16S rRNA Methylation and Resistance
Caption: Mechanism of tobramycin resistance via 16S rRNA methylation.
Conclusion
Bacterial resistance to tobramycin is a multifaceted problem driven by enzymatic inactivation, target site modification, and active drug efflux. A thorough understanding of these mechanisms is critical for the development of effective countermeasures. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of aminoglycoside resistance. By employing these methodologies, the scientific community can better characterize resistant strains, screen for novel inhibitors of resistance mechanisms, and ultimately design next-generation therapeutics that can circumvent these formidable bacterial defenses.
References
- 1. journals.asm.org [journals.asm.org]
- 2. aminoglycoside antibiotic tobramycin: Topics by Science.gov [science.gov]
- 3. Structural and Molecular Basis for Resistance to Aminoglycoside Antibiotics by the Adenylyltransferase ANT(2″)-Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the ANT(2″)-Ia Resistance Enzyme and Rescue of Aminoglycoside Antibiotic Activity by Synthetic α-Hydroxytropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminoglycosides [rxkinetics.com]
- 8. med.stanford.edu [med.stanford.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tobramycin Sulfate in the Disruption of Bacterial Cell Membranes: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of the mechanisms by which tobramycin sulfate, a potent aminoglycoside antibiotic, disrupts the integrity of bacterial cell membranes. Tobramycin employs a multifaceted strategy that begins with electrostatic interactions leading to membrane destabilization and culminates in a lethal feedback loop involving the production of aberrant proteins. This document details the molecular interactions, summarizes key quantitative efficacy data, provides detailed experimental protocols for assessing membrane disruption, and uses visualizations to elucidate complex pathways and workflows. The information presented is intended to support research and development efforts in the field of antimicrobial agents.
Core Mechanism of Bacterial Membrane Disruption
Tobramycin's bactericidal activity is not solely reliant on the inhibition of protein synthesis but is initiated by a direct and disruptive interaction with the bacterial cell envelope. This process can be understood as a multi-stage mechanism involving both immediate and delayed effects that synergistically lead to cell death.[1]
Initial Electrostatic Interaction and Outer Membrane Permeabilization
As a polycationic molecule at physiological pH, tobramycin is electrostatically attracted to the anionic components of the bacterial cell envelope.[1][2]
-
In Gram-negative bacteria: Tobramycin binds to the lipopolysaccharide (LPS) molecules in the outer membrane. This interaction competitively displaces essential divalent cations (Mg²⁺ and Ca²⁺) that bridge and stabilize adjacent LPS molecules.[1][3] The loss of these cations disrupts the structural integrity of the outer membrane, creating transient pores and increasing its permeability.[2][3] This initial breach is often referred to as "self-promoted uptake," as the antibiotic facilitates its own passage across this primary barrier.[3]
-
In Gram-positive bacteria: A similar electrostatic binding occurs with negatively charged teichoic acids and phospholipids within the cell wall and membrane.[1]
Energy-Dependent Transport Across the Cytoplasmic Membrane
Once tobramycin crosses the outer membrane (in Gram-negative bacteria), its entry into the cytoplasm is an active process, occurring in two distinct phases:
-
Energy-Dependent Phase I (EDP-I): This phase is critically dependent on the bacterial cell's electrochemical gradient, specifically the proton-motive force.[1][4] The electrical potential across the cytoplasmic membrane drives the translocation of the positively charged tobramycin molecule into the cell's interior.[4]
-
Energy-Dependent Phase II (EDP-II): This phase is a consequence of tobramycin's intracellular action. After binding to ribosomes and producing mistranslated proteins, these aberrant polypeptides integrate into the cell membrane, creating further damage and channels. This enhanced disruption allows for an accelerated influx of more tobramycin molecules, creating a lethal positive feedback loop.[1]
The Ribosomal Feedback Loop and Cytoplasmic Membrane Destabilization
The primary intracellular target of tobramycin is the 30S ribosomal subunit.[2][5] Its binding to the 16S rRNA near the A-site interferes with the translation process, leading to two major outcomes: the inhibition of protein synthesis and the production of mistranslated, non-functional, or toxic proteins.[1][5][6]
These aberrant proteins play a direct role in membrane disruption. When inserted into the cytoplasmic membrane, they compromise its barrier function, leading to:
-
Loss of Membrane Potential: The formation of pores and channels by faulty proteins dissipates the proton-motive force, a process known as depolarization.
-
Ion Leakage: The compromised membrane allows for the uncontrolled leakage of essential ions, such as K⁺, and other small molecules from the cytoplasm.
-
Accelerated Antibiotic Uptake: As described in EDP-II, the damaged membrane becomes more permeable to tobramycin, amplifying its lethal effect.[1]
This dual-action model, combining direct membrane disruption with the delayed effects of protein synthesis inhibition, explains tobramycin's potent and rapid bactericidal activity.[1]
Quantitative Analysis of Tobramycin's Efficacy
The effectiveness of tobramycin's membrane-disrupting activity is reflected in its potent bactericidal and inhibitory concentrations against a range of pathogens, particularly Gram-negative bacteria like Pseudomonas aeruginosa.
Table: Minimum Inhibitory Concentrations (MIC) of Tobramycin
The following table summarizes the MIC values for tobramycin against various clinically relevant bacterial strains. MIC is a key measure of an antibiotic's potency.
| Bacterial Species | Strain Type / Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Pseudomonas aeruginosa | General Strains | <0.25 – >512 | - | - | [6] |
| Pseudomonas aeruginosa | 1,240 CF Isolates | - | 1 | 8 | [7] |
| Staphylococcus aureus | 152 Strains (Total) | - | ≤0.1 | ≤0.1 | [8] |
| Escherichia coli | 152 Strains (Total) | - | ≤0.8 | ≤0.8 | [8] |
| Klebsiella pneumoniae | 152 Strains (Total) | - | ≤0.8 | ≤0.8 | [8] |
| Enterobacter spp. | 152 Strains (Total) | - | ≤0.8 | - | [8] |
| Proteus mirabilis | 152 Strains (Total) | - | >0.8 | >0.8 | [8] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Impact on Outer Membrane Vesicles (OMVs)
Sub-inhibitory concentrations of tobramycin have been shown to alter the protein composition of outer membrane vesicles (OMVs) secreted by P. aeruginosa. This demonstrates an effect beyond simple membrane lysis. Specifically, tobramycin treatment reduces the abundance of several key virulence-related proteins within these vesicles, including the alkaline protease AprA and proteins from the Alp operon (AlpA, AlpD, AlpE).[9][10] This suggests that tobramycin can diminish the pathogenic potential of bacteria by altering the cargo of these important intercellular communication and virulence delivery systems.[9]
Experimental Protocols for Assessing Membrane Disruption
Investigating the interaction of tobramycin with bacterial membranes requires specific in-vitro assays. The following are detailed protocols for key experiments.
Protocol: Measurement of Bacterial Membrane Potential Depolarization
This protocol uses the voltage-sensitive fluorescent dye 3,3’-dipropylthiadicarbocyanine iodide [DiSC₃(5)] to monitor changes in the cytoplasmic membrane potential.[11][12] In energized cells with a negative-inside membrane potential, the cationic dye is quenched within the cell. Upon depolarization, the dye is released into the medium, resulting in an increase in fluorescence.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
DiSC₃(5) stock solution (1 mM in DMSO)
-
This compound solution of known concentration
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (5 mM in DMSO) as a positive control for depolarization
-
Fluorometer or microplate reader (Excitation: ~622 nm, Emission: ~670 nm)
Methodology:
-
Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the cell pellet twice with the assay buffer.
-
Resuspend the cells in the assay buffer to a final optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM.
-
Incubate the suspension in the dark at room temperature with gentle shaking for 15-30 minutes to allow for dye uptake and fluorescence quenching.
-
Fluorescence Measurement:
-
Transfer the cell suspension to a cuvette or a 96-well microplate.
-
Place it in the fluorometer and record the baseline fluorescence until a stable signal is achieved.
-
-
Compound Addition: Add this compound to the desired final concentration and immediately resume fluorescence recording.
-
Positive Control: In a separate sample, add CCCP to a final concentration of 5-10 µM to induce complete depolarization and record the maximal fluorescence signal.
-
Data Analysis: Monitor the increase in fluorescence intensity over time after the addition of tobramycin. The rate and magnitude of the fluorescence increase are indicative of the extent and speed of membrane depolarization.
Protocol: Assessment of Outer Membrane Integrity via Nucleic Acid Release
This method quantifies the loss of membrane integrity by measuring the leakage of intracellular materials, specifically nucleic acids, which absorb light at 260 nm.[13]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
This compound solution of known concentration
-
Spectrophotometer or UV-transparent microplate reader
Methodology:
-
Cell Preparation: Harvest and wash bacterial cells as described in protocol 4.1.
-
Resuspend the cells in PBS to a final OD₆₀₀ of approximately 0.5.
-
Treatment: Add this compound to the cell suspension at various concentrations. An untreated sample serves as the negative control.
-
Incubate the samples at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: Pellet the cells by centrifugation (e.g., 10,000 x g for 5 min).
-
Measurement: Carefully collect the supernatant, which contains materials that have leaked from the cells.
-
Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using the spectrophotometer. Use PBS as the blank.
-
Data Analysis: An increase in the A₂₆₀ value of treated samples compared to the untreated control indicates the release of nucleic acids and thus a compromised cell membrane.
Visualizing Mechanisms and Workflows
Diagram: Tobramycin's Dual-Action Mechanism on the Bacterial Cell
Caption: Flowchart of tobramycin's dual mechanism against Gram-negative bacteria.
Diagram: Experimental Workflow for Membrane Potential Assay
Caption: Workflow for assessing membrane depolarization using a voltage-sensitive dye.
Conclusion
This compound's role in disrupting bacterial cell membranes is a complex and highly effective process that extends far beyond its classical function as a protein synthesis inhibitor. The initial electrostatic interaction with the outer membrane of Gram-negative bacteria initiates a cascade of events, including membrane destabilization, energy-dependent uptake, and a potent feedback loop driven by the production of mistranslated proteins. This dual-action mechanism underscores its efficacy, particularly against challenging pathogens like P. aeruginosa. The experimental protocols and quantitative data provided herein offer a framework for researchers and drug developers to further investigate and leverage these membrane-disrupting properties for the development of novel antimicrobial strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Tobramycin uptake in Escherichia coli is driven by either electrical potential or ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 6. Tobramycin - Wikipedia [en.wikipedia.org]
- 7. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Tobramycin, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tobramycin reduces key virulence determinants in the proteome of Pseudomonas aeruginosa outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early-Stage Discovery of Tobramycin Sulfate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin, an aminoglycoside antibiotic isolated from Streptomyces tenebrarius, is a potent bactericidal agent, particularly effective against Gram-negative bacteria such as Pseudomonas aeruginosa.[1][2] Its clinical utility, however, is hampered by the rise of antibiotic resistance and the risk of ototoxicity and nephrotoxicity.[1][3] This has spurred research into the development of novel tobramycin derivatives with improved efficacy against resistant strains and a better safety profile. This technical guide provides a comprehensive overview of the core methodologies and key findings in the early-stage discovery of tobramycin sulfate derivatives, with a focus on 6”-modified analogues.
Rationale for Modification
The 6”-hydroxyl group of tobramycin is a primary target for modification as it is not essential for antibacterial activity but can be a site for enzymatic inactivation by bacteria.[2] Modifications at this position with various functional groups, such as aminoalkylamines or guanidinoalkylamines, aim to overcome resistance mechanisms and potentially reduce toxicity.[1][3]
Experimental Protocols
Synthesis of 6”-Modified Tobramycin Derivatives
A common synthetic strategy for modifying the 6”-position of tobramycin involves a multi-step process. The following is a generalized protocol for the synthesis of 6”-deoxy-6”-aminoalkyl tobramycin derivatives.
Step 1: Protection of Amino Groups The five amino groups of this compound are first protected to ensure selective modification of the hydroxyl groups. A common protecting group is benzyloxycarbonyl (Cbz).
-
Reagents: this compound, sodium carbonate (Na₂CO₃), benzyl chloroformate (Cbz-Cl), acetone, water, 1 M hydrochloric acid (HCl).
-
Procedure:
-
Dissolve this compound and Na₂CO₃ in water.
-
Cool the solution to 0°C.
-
Add a solution of Cbz-Cl in acetone dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the resulting precipitate, wash with 1 M HCl and water, and dry to yield penta-N-Cbz-tobramycin.
-
Step 2: Activation of the 6”-Hydroxyl Group The primary 6”-hydroxyl group is activated by converting it into a good leaving group, typically a tosylate or mesylate.
-
Reagents: Penta-N-Cbz-tobramycin, pyridine, p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl).
-
Procedure:
-
Dissolve penta-N-Cbz-tobramycin in pyridine.
-
Cool the solution to 0°C.
-
Add Ts-Cl or Ms-Cl and stir at 0°C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the product by column chromatography.
-
Step 3: Nucleophilic Substitution with an Aminoalkylamine The activated 6”-position is then displaced by a suitable aminoalkylamine.
-
Reagents: 6”-O-tosyl/mesyl-penta-N-Cbz-tobramycin, desired aminoalkylamine (e.g., ethylenediamine), dimethylformamide (DMF).
-
Procedure:
-
Dissolve the activated tobramycin derivative in DMF.
-
Add an excess of the aminoalkylamine.
-
Heat the reaction mixture at an elevated temperature (e.g., 80°C) for several hours to overnight.
-
Remove the solvent under reduced pressure and purify the product.
-
Step 4: Deprotection of Amino Groups The Cbz protecting groups are removed to yield the final tobramycin derivative.
-
Reagents: The product from Step 3, palladium on carbon (Pd/C), methanol, acetic acid.
-
Procedure:
-
Dissolve the protected derivative in methanol containing a catalytic amount of acetic acid.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere for several hours to overnight.
-
Filter the catalyst and concentrate the filtrate to obtain the final product.
-
Characterization of Tobramycin Derivatives
The structure and purity of the synthesized derivatives are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the derivatives. Complete assignments can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight of the synthesized compounds. LC-MS/MS can be employed for further structural elucidation and purity assessment.[5][6][7][8][9]
In Vitro Antibacterial Activity Assessment
The antibacterial efficacy of the tobramycin derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC).
-
Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial strains (e.g., P. aeruginosa, E. coli, S. aureus), tobramycin and its derivatives.
-
Procedure (Broth Microdilution):
-
Prepare a serial two-fold dilution of each compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria without antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay
The potential toxicity of the derivatives to eukaryotic cells is assessed using a cytotoxicity assay, such as the MTT assay, on a cell line like human embryonic kidney (HEK293T) cells.[1][10][11][12]
-
Materials: HEK293T cells, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the tobramycin derivatives.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
In Vitro Protein Synthesis Inhibition Assay
This assay determines the ability of the tobramycin derivatives to inhibit bacterial protein synthesis, which is their primary mechanism of action.[13][14]
-
Materials: Cell-free transcription-translation system (e.g., E. coli S30 extract), plasmid DNA encoding a reporter protein (e.g., luciferase or GFP), amino acid mix, tobramycin and its derivatives.
-
Procedure:
-
Set up the in vitro transcription-translation reaction according to the manufacturer's instructions.
-
Add varying concentrations of the tobramycin derivatives to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time.
-
Measure the expression of the reporter protein (e.g., by luminescence for luciferase or fluorescence for GFP).
-
Calculate the percentage of protein synthesis inhibition relative to a no-drug control.
-
Data Presentation
The quantitative data from the experimental evaluations are summarized in the following tables for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) of 6”-Modified Tobramycin Derivatives against various bacterial strains (µg/mL). [1][15][16]
| Compound | P. aeruginosa ATCC 27853 | P. aeruginosa P4 | P. aeruginosa PA01 | E. coli ATCC 25922 | MRSA ATCC 33591 |
| Tobramycin (1a) | 0.5 - 8 | 1.56 | 0.39 | 1.56 | 3.13 |
| 6”-deoxy-6”-aminoethylamino-tobramycin (1e) | - | - | - | 6.25 | - |
| 6”-deoxy-6”-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)tobramycin (1g) | - | - | 0.39 | 6.25 | 0.78 - 1.56 |
| 6”-aminoethylamino-6”-deoxytobramycin (4a) | 1 | - | - | 2 | 4 |
| 6”-aminopropylamino-6”-deoxytobramycin (4b) | 4 | - | - | 4 | 8 |
| 6”-guanidinoethylamino-6”-deoxytobramycin (6a) | 0.5 | - | - | 2 | 4 |
| 6”-guanidinopropylamino-6”-deoxytobramycin (6b) | 8 | - | - | 8 | 16 |
Table 2: MICs against Resistant P. aeruginosa Clinical Isolates (µg/mL). [1]
| Compound | P. aeruginosa 21653 (Tobramycin-resistant) | P. aeruginosa 21571 (Tobramycin-resistant) |
| Tobramycin | >128 | >128 |
| 6”-aminoethylamino-6”-deoxytobramycin (4a) | 16 | 32 |
| 6”-guanidinoethylamino-6”-deoxytobramycin (6a) | 16 | 32 |
Table 3: Cytotoxicity (IC₅₀) of 6”-Modified Tobramycin Derivatives against HEK293T cells. [1][17]
| Compound | IC₅₀ (µg/mL) |
| Tobramycin | 58 ± 3 |
| 6”-aminoethylamino-6”-deoxytobramycin (4a) | >140 |
| 6”-aminopropylamino-6”-deoxytobramycin (4b) | >140 |
| 6”-guanidinoethylamino-6”-deoxytobramycin (6a) | >140 |
| 6”-guanidinopropylamino-6”-deoxytobramycin (6b) | >140 |
| 6"-deoxy-6"-(dodecylthio)tobramycin (3) | 31.3 - 62.5 (BEAS-2B cells) |
| 6"-deoxy-6"-(dodecylsulfonyl)tobramycin (4) | >62.5 |
| 6"-deoxy-6"-(1-(decyl)-1H-1,2,3-triazol-4-yl)methanaminotobramycin (7a) | >62.5 |
| 6"-deoxy-6"-(1-(dodecyl)-1H-1,2,3-triazol-4-yl)methanaminotobramycin (7b) | >62.5 |
| N-(6"-deoxy-tobramycin-6"-yl)dodecanamide (9) | >62.5 |
Visualizations
Experimental Workflow
References
- 1. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2D NMR studies of aminoglycoside antibiotics. Use of relayed coherence transfer for 1H resonance assignment and in situ structure elucidation of amikacin derivatives in reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Tobramycin in M9 Medium by LC-MS/MS: Signal Enhancement by Trichloroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. assaygenie.com [assaygenie.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 17. mdpi.com [mdpi.com]
Tobramycin Sulfate: A Technical Guide to its Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antibacterial activity of tobramycin sulfate against gram-negative bacteria. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key biological and experimental processes.
Executive Summary
This compound is a potent aminoglycoside antibiotic with a well-established record of efficacy against a broad spectrum of gram-negative pathogens, most notably Pseudomonas aeruginosa.[1][2][3] Its bactericidal activity stems from the irreversible binding to the 30S ribosomal subunit in bacteria, leading to the inhibition of protein synthesis and subsequent cell death.[1][4][5] This guide delves into the multifaceted mechanism of action of tobramycin, its spectrum of activity supported by quantitative data, the prevalent mechanisms of bacterial resistance, and its synergistic interactions with other antimicrobial agents. Detailed experimental protocols for assessing its in vitro activity are provided, alongside graphical representations of key pathways and workflows to facilitate a deeper understanding of this critical antibiotic.
Mechanism of Action
The bactericidal effect of this compound is a multi-step process that begins with its transport across the gram-negative bacterial cell envelope and culminates in the disruption of essential cellular functions.
Initial Interaction and Uptake: As a polycationic molecule, tobramycin initially interacts electrostatically with the negatively charged lipopolysaccharide (LPS) and phospholipids of the outer membrane of gram-negative bacteria.[4][5] This interaction displaces divalent cations, leading to increased membrane permeability and facilitating the entry of tobramycin into the periplasmic space.[5] Subsequent transport across the inner membrane is an active, energy-dependent process.[1]
Inhibition of Protein Synthesis: Once in the cytoplasm, tobramycin exerts its primary effect by binding to the 16S rRNA component of the 30S ribosomal subunit.[1][2] This binding interferes with protein synthesis in several ways:
-
Inhibition of Initiation: It blocks the formation of the initiation complex, preventing the start of protein translation.[4]
-
Induction of mRNA Misreading: Tobramycin binding to the A-site of the ribosome causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][6]
-
Premature Termination: It can also cause the premature release of the nascent polypeptide chain.[4]
The culmination of these actions is the production of aberrant, non-functional, or truncated proteins, which disrupts numerous cellular processes.[1][4]
Downstream Bactericidal Effects: The accumulation of faulty proteins contributes to a cascade of events leading to cell death. These mistranslated proteins can integrate into and disrupt the cell membrane, further increasing its permeability and allowing for an accelerated influx of tobramycin.[5] This leads to a loss of cellular integrity, leakage of essential intracellular contents, and ultimately, cell lysis.[7]
References
- 1. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 2. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of tobramycin on protein synthesis in 2-deoxystreptamine aminoglycoside-resistant clinical isolates of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
Methodological & Application
Determining Tobramycin Sulfate's Potency: A Protocol for Minimum Inhibitory Concentration (MIC) Testing
Application Note
Tobramycin sulfate is a potent aminoglycoside antibiotic highly effective against a broad spectrum of aerobic gram-negative bacteria, and some gram-positive organisms.[1][2] Its primary application is in treating infections caused by Pseudomonas aeruginosa, particularly in cystic fibrosis patients, as well as other serious infections including those of the urinary tract, soft tissues, and sepsis.[2] Understanding the minimum inhibitory concentration (MIC) of this compound against specific bacterial isolates is crucial for guiding appropriate clinical therapy, monitoring for the development of resistance, and for the research and development of new antimicrobial agents. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
Tobramycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. Following transport into the bacterial cell, tobramycin irreversibly binds to the 30S ribosomal subunit.[2] This binding interferes with the initiation complex of peptide formation, leading to misreading of the mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain. This ultimately results in the production of non-functional proteins and subsequent cell death.[2]
References
Application Notes and Protocols for the Analytical Profiling of Tobramycin Sulfate Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of impurities in tobramycin sulfate. The protocols are designed to be implemented in a laboratory setting for quality control, stability testing, and drug development purposes.
Introduction
Tobramycin is a broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria.[1] Due to its potential for oto- and nephrotoxicity, rigorous monitoring of its purity is crucial.[1] Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. The United States Pharmacopeia (USP) provides a monograph for this compound that outlines specifications for impurities.[2][3][4] Common impurities can arise from the fermentation process by Streptomyces tenebrarius, or as degradation products.[1][5] Known impurities include kanamycin B, neamine, and nebramine.[1][5][6]
This document details three robust analytical techniques for the comprehensive impurity profiling of this compound: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD).
Key Analytical Techniques and Protocols
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method, adapted from a stability-indicating HPLC-CAD procedure, is suitable for the quantification of tobramycin and its known related compounds.[6] Since tobramycin lacks a significant UV chromophore, CAD is an effective detection method.[6]
Experimental Protocol:
-
Chromatographic System:
-
Mobile Phase:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 100 | 0 |
| 30 | 80 | 20 |
| 35 | 80 | 20 |
| 36 | 100 | 0 |
| 50 | 100 | 0 |
-
Detector: Charged Aerosol Detector (CAD)
Forced Degradation Studies: To evaluate the stability-indicating nature of the method, forced degradation studies can be performed under various stress conditions, including heat, humidity, light, oxidation (e.g., with H₂O₂), and acidic and basic conditions.[6] Nebramine and kanamycin B have been identified as degradation products of tobramycin under stress conditions.[6]
Quantitative Data Summary (HPLC-CAD):
| Analyte | Retention Time (approx. min) | Linearity Range (% of nominal concentration) | Correlation Coefficient (r²) |
| Neamine | ~12 | 0.1% - 1.0% | ≥ 0.99 |
| Nebramine | ~15 | 0.1% - 1.0% | ≥ 0.99 |
| Tobramycin | ~18 | 0.1% - 1.0% | ≥ 0.99 |
| Kanamycin B | ~22 | 0.1% - 1.0% | ≥ 0.99 |
| Apramycin | ~25 | 0.1% - 1.0% | ≥ 0.99 |
Note: Retention times are approximate and may vary based on the specific system and column used.
Caption: Workflow for Tobramycin Impurity Profiling by HPLC-CAD.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Characterization
LC-MS is a powerful tool for the structural elucidation of unknown impurities. This protocol is based on a reversed-phase LC method coupled with an ion trap mass spectrometer.[1][7]
Experimental Protocol:
-
Chromatographic System:
-
Mass Spectrometry System:
Data Analysis: The structures of unknown impurities are deduced by comparing their fragmentation patterns with those of tobramycin and known reference standards.[1][7]
Caption: Workflow for Impurity Characterization by LC-MS.
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD)
HPAE-IPAD is a highly sensitive and specific method for the analysis of aminoglycosides, which are separated based on their charge at high pH.[5][10]
Experimental Protocol:
-
Chromatographic System:
-
Eluent:
-
Isocratic elution with 2 mM Potassium Hydroxide (KOH), which can be generated using an eluent generation system to ensure reproducibility.[10]
-
-
Detector: Pulsed Amperometric Detector (PAD)
Quantitative Data Summary (HPAE-IPAD):
| Analyte | Retention Time (approx. min) |
| Impurity 1 | 3.0 - 3.1 |
| Impurity 2 | 3.4 - 3.5 |
| Kanamycin B | 4.1 - 4.2 |
| Neamine | 4.6 - 4.7 |
| Tobramycin | 5.7 |
Note: Retention times are based on a specific application and may vary.[10]
Caption: Principle of HPAE-IPAD for Tobramycin Analysis.
Conclusion
The analytical techniques described provide a comprehensive framework for the impurity profiling of this compound. The choice of method will depend on the specific requirements of the analysis, such as routine quality control, stability testing, or the characterization of novel impurities. For routine quantification of known impurities, HPLC-CAD offers a robust and reliable approach. For the identification and structural elucidation of unknown impurities, the sensitivity and specificity of LC-MS are unparalleled. HPAE-IPAD provides a highly sensitive alternative for the quantification of tobramycin and its related substances, particularly in complex matrices. The implementation of these methods will contribute to ensuring the quality, safety, and efficacy of this compound products.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. uspnf.com [uspnf.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. uspnf.com [uspnf.com]
- 5. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. Characterization of impurities in tobramycin by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Navigating Tobramycin Sulfate Solubility: A Technical Support Guide for Researchers
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of tobramycin sulfate in experimental buffers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure accurate and reproducible experimental outcomes.
Introduction
This compound is a widely used aminoglycoside antibiotic in various research applications. However, its solubility can be influenced by several factors, including the type of buffer, pH, temperature, and the presence of other ions. This can lead to issues such as precipitation, aggregation, and loss of biological activity, compromising experimental results. This guide aims to provide practical solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is freely soluble in water.[1][2] Commercially available information indicates solubility in water can range from 50 mg/mL to as high as 250 mg/mL with the aid of ultrasonication.[3][4] However, it is poorly soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[5][6][7]
Q2: I'm observing precipitation when dissolving this compound in my buffer. What could be the cause?
A2: Precipitation can occur due to several factors:
-
Buffer Composition: Certain buffer components can interact with this compound, leading to the formation of insoluble salts. For instance, high concentrations of borate buffers have been shown to increase the degradation rate of tobramycin.[8]
-
pH: The pH of the solution is critical. This compound solutions typically have a pH in the range of 3.0 to 8.0. Significant deviations from the optimal pH range for a specific buffer system can reduce solubility.
-
Temperature: Low temperatures can decrease the solubility of this compound.
-
High Concentration: Attempting to dissolve this compound at a concentration exceeding its solubility limit in a particular buffer will result in precipitation.
-
Ionic Strength: The ionic strength of the buffer can influence the solubility of aminoglycosides, with salts sometimes inhibiting their activity.[5]
Q3: Can I pre-dissolve this compound in water before adding it to my experimental buffer?
A3: Yes, this is a recommended practice. Preparing a concentrated stock solution in sterile, deionized water and then diluting it to the final concentration in your experimental buffer can help prevent solubility issues.
Q4: How should I store my this compound solutions?
A4: Aqueous stock solutions of this compound are generally stable for at least 24 to 48 hours when stored at room temperature.[9][10] For longer-term storage, it is advisable to aliquot the stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles.
Q5: Are there any known incompatibilities with common cell culture media?
A5: While tobramycin is used in cell culture, precipitation can occur. This is often due to interactions with components in the media, especially at high concentrations or after changes in temperature or pH.[11][12] It is crucial to ensure the final concentration of this compound is within the soluble range for the specific medium being used.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudiness or Precipitation Upon Dissolving | - Concentration exceeds solubility limit.- Buffer pH is not optimal.- Low temperature of the solvent.- Interaction with buffer components. | - Try dissolving a smaller amount of this compound.- Adjust the pH of the buffer to be within the recommended range (typically neutral to slightly acidic).- Gently warm the solvent before dissolving.- Prepare a concentrated stock solution in water and then dilute it in the buffer. |
| Formation of Aggregates Over Time | - Instability of the solution.- Interaction with negatively charged surfaces. | - Prepare fresh solutions for each experiment.- Avoid vigorous shaking or vortexing for extended periods.- Consider using siliconized tubes for storage. |
| Loss of Antibacterial Activity | - Degradation of this compound.- Incompatibility with other reagents. | - Ensure proper storage conditions (refrigeration or freezing).- Check for known incompatibilities with other components in your experimental setup. Some excipients like edetate disodium can increase degradation.[8] |
Quantitative Solubility Data
While specific quantitative data for this compound solubility in various experimental buffers at different conditions is not extensively published in a comparative format, the following table summarizes available information and provides general guidance.
| Solvent/Buffer | pH | Temperature | Reported Solubility | Notes |
| Water | Neutral | Room Temperature | Freely soluble (50-250 mg/mL)[3][4] | Recommended for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~10 mg/mL | A commonly used buffer for biological experiments. |
| Tris-HCl | 7.4 | Not Specified | Data not readily available. | Start with lower concentrations and test solubility. |
| HEPES | 7.4 | Not Specified | Data not readily available. | Start with lower concentrations and test solubility. |
| Dextrose 5% in Water (D5W) | Not Specified | Room Temperature | Stable in solution[10] | Commonly used as an intravenous fluid. |
| 0.9% Sodium Chloride (Normal Saline) | Not Specified | Room Temperature | Stable in solution[3] | Commonly used as an intravenous fluid. |
Experimental Protocols
Protocol for Preparing a 50 mg/mL this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile, conical tubes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of sterile, deionized water to achieve a final concentration of 50 mg/mL.
-
Gently vortex the solution until the powder is completely dissolved. If necessary, sonication in a water bath for short intervals can aid dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and store at -20°C.
Protocol for Preparing a Working Solution in Experimental Buffer
Materials:
-
This compound stock solution (e.g., 50 mg/mL in water)
-
Sterile experimental buffer (e.g., PBS, Tris-HCl, HEPES)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
Add the calculated volume of the stock solution to the appropriate volume of the experimental buffer.
-
Mix gently by pipetting or inverting the tube.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment.
Signaling Pathway and Experimental Workflow Diagrams
The primary mechanism of action of tobramycin is the inhibition of bacterial protein synthesis. However, it may also influence cellular signaling pathways in host cells.
Research has suggested that tobramycin may also modulate host cell signaling pathways, such as the p38 MAPK pathway.[3] Further investigation is required to fully elucidate these interactions and their biological significance.
This technical support center will be continuously updated with the latest research findings and user feedback to provide the most relevant and practical information for the scientific community.
References
- 1. Tobramycin Nanoantibiotics and Their Advantages: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobramycin Promotes Melanogenesis by Upregulating p38 MAPK Protein Phosphorylation in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of tobramycin and a copper–tobramycin complex with superoxide dismutase-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of ionic strength in salt antagonism of aminoglycoside action on Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 12. researchgate.net [researchgate.net]
Preventing tobramycin sulfate degradation during in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tobramycin sulfate during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound primarily degrades through two main pathways: hydrolysis and oxidation. In acidic solutions, the main degradation mechanism is hydrolysis, which can yield products like kanosamine and nebramine. In basic solutions, hydrolysis can produce deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[1][2][3] At a neutral pH, the predominant degradation mechanism is auto-oxidation.[1]
Q2: How do pH and temperature affect the stability of this compound?
A2: this compound is stable for several weeks at a pH range of 1 to 11 at temperatures between 5°C and 27°C.[4] However, extreme pH and elevated temperatures can accelerate degradation. For instance, in 1 N HCl at 80°C, it undergoes hydrolysis with a pseudo-first-order rate constant of 2.7 × 10⁻⁶ s⁻¹.[1][2] Similarly, in 1 N KOH at 80°C, the hydrolysis rate constant is 1 × 10⁻⁸ s⁻¹.[1] At neutral pH in a 0.01 M phosphate buffer, the t90 (time for 10% degradation) is 70 hours at 80°C.[1]
Q3: Can components of my assay buffer affect this compound stability?
A3: Yes, certain buffer components and excipients can impact stability. For example, a significant increase in the degradation rate of tobramycin has been observed in the presence of borate buffer at concentrations higher than 0.5%.[3] Sodium chloride and polysorbate 80 have also been shown to increase the degradation rate.[3] Conversely, glycerin, cyclodextrins, and sodium sulfite appear to have a stabilizing effect.[3] While edetate disodium (EDTA) is a chelating agent that can reduce oxidation, it has been found to increase tobramycin degradation.[3]
Q4: Are there any known incompatibilities with other drugs that I should be aware of during my experiments?
A4: Yes, tobramycin can be inactivated by certain other antibiotics, particularly beta-lactams like penicillins (e.g., carbenicillin, ampicillin) and acylureidopenicillins (e.g., azlocillin, mezlocillin).[5][6] This inactivation is dependent on concentration, temperature, and contact time.[5][6] It is advisable to avoid mixing tobramycin solutions with these antibiotics in the same container for extended periods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of tobramycin potency in prepared solutions. | pH-mediated hydrolysis: The pH of your solution may be too acidic or too basic. | Maintain the pH of your working solutions within a range of 3.5 to 7.0.[7] Prepare fresh solutions and verify the pH before each experiment. |
| Oxidation: At neutral pH, tobramycin is susceptible to oxidation. | Consider using an antioxidant like sodium sulfite in your buffer.[3] Avoid prolonged exposure to air and light. | |
| Incompatible buffer components: Your buffer may contain substances that accelerate degradation. | Avoid using high concentrations of borate buffers (>0.5%).[3] If possible, use buffers containing glycerin or cyclodextrins for enhanced stability.[3] | |
| Inconsistent results in cell-based assays. | Interaction with media components: Components in your cell culture media, such as high concentrations of dextrose, may be affecting tobramycin stability.[8] | Prepare fresh tobramycin dilutions in your specific cell culture medium immediately before use. Minimize the pre-incubation time of tobramycin in the medium. |
| Enzymatic degradation: If working with bacterial cultures, the bacteria may produce enzymes that inactivate tobramycin. | Be aware of potential resistance mechanisms in your bacterial strains, which can include aminoglycoside-modifying enzymes (AMEs) such as phosphotransferases, nucleotidyltransferases, and acetyltransferases.[9][10] | |
| Precipitate formation in solutions. | Poor solubility in certain solvents: this compound has poor solubility in ethanol. | Avoid using ethanol as a solvent. This compound is readily soluble in water.[7] |
| Incompatibility with other drugs: Mixing with incompatible drugs can lead to precipitation. | Do not mix this compound with beta-lactam antibiotics in the same solution.[5] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Preparation:
-
Weigh the desired amount of this compound powder in a sterile, calibrated container.
-
Dissolve the powder in sterile, nuclease-free water to the desired stock concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile, polypropylene tube.
-
-
Storage:
-
For short-term storage (up to 24 hours), store the solution at room temperature (15-30°C).[4]
-
For intermediate storage (up to 96 hours), store at 2-8°C.[4]
-
For long-term storage (up to 12 weeks), aliquot the stock solution into single-use volumes and store at -10 to -20°C.[4] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability Testing of this compound in a Novel Buffer
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in your novel buffer at the desired experimental concentration.
-
As a control, prepare a similar solution of this compound in sterile water or a known stable buffer (e.g., a phosphate buffer with a pH between 6.0 and 7.0).
-
-
Incubation:
-
Divide each solution into multiple aliquots.
-
Incubate the aliquots at the intended experimental temperature (e.g., 37°C) and for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Data Interpretation:
-
Calculate the percentage of tobramycin remaining at each time point relative to the 0-hour time point.
-
A loss of more than 10% of the initial concentration is generally considered significant degradation.
-
Visualizations
Caption: Major degradation pathways of this compound under different pH conditions.
Caption: A logical workflow for troubleshooting inconsistent in vitro assay results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of tobramycin in aqueous solution | Semantic Scholar [semanticscholar.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. publications.ashp.org [publications.ashp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Temperature dependence of the stability of tobramycin mixed with penicillins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. karger.com [karger.com]
- 9. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Inconsistent Tobramycin Sulfate MIC Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during tobramycin sulfate Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: Why are my tobramycin MIC results for Pseudomonas aeruginosa higher than expected?
A1: Several factors can contribute to elevated tobramycin MIC values for P. aeruginosa. One of the most common is the cation concentration in your Mueller-Hinton Agar (MHA) or Broth (MHB). The activity of aminoglycosides like tobramycin is highly sensitive to the concentration of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3] Excess cations can antagonize the antimicrobial effect of tobramycin, leading to falsely elevated MICs. Additionally, ensure your inoculum density is standardized, as a higher bacterial load can also result in increased MIC values.[2]
Q2: Can the pH of the testing medium affect tobramycin MIC results?
A2: Yes, the pH of the growth medium is a critical factor. Tobramycin is most effective at a neutral or slightly alkaline pH.[2] If the pH of your Mueller-Hinton medium is too acidic, the activity of tobramycin can be significantly reduced, leading to inconsistent and potentially erroneously high MIC results. Always ensure your medium is prepared according to CLSI (Clinical and Laboratory Standards Institute) guidelines, with a final pH between 7.2 and 7.4.
Q3: We are observing discrepancies in tobramycin MICs between different testing methods (e.g., broth microdilution vs. disk diffusion vs. automated systems). Why is this happening?
A3: Discrepancies between different susceptibility testing methods are a known issue.[4][5][6] Automated systems like Vitek 2, Phoenix, and MicroScan may yield different results compared to manual methods like broth microdilution or Etest.[4] These differences can arise from variations in inoculum preparation, reading methods (automated vs. manual), and the inherent algorithms used by the automated systems. Disk diffusion, while a useful screening tool, can sometimes fail to detect low-level resistance that would be apparent in a dilution-based method.[6] For research and drug development purposes, broth microdilution is generally considered the reference method.
Q4: How do the recent CLSI breakpoint updates for tobramycin affect the interpretation of my results?
A4: The CLSI periodically updates its breakpoints for antimicrobial susceptibility testing based on new pharmacokinetic/pharmacodynamic (PK/PD) data, clinical outcomes, and resistance mechanisms. For example, the CLSI M100-Ed33 published in 2023 included updated aminoglycoside breakpoints for Enterobacterales and P. aeruginosa.[7][8][9] These changes can lead to a shift in the interpretation of an MIC value from "susceptible" to "intermediate" or "resistant," even if the MIC value itself has not changed. It is crucial to use the most current version of the CLSI M100 guidelines when interpreting your tobramycin MIC results to ensure accurate categorization of your isolates.[10]
Q5: My tobramycin MICs are inconsistent when testing isolates from cystic fibrosis patients. What could be the cause?
A5: When working with samples from cystic fibrosis patients, such as sputum, the presence of anionic polyelectrolytes like DNA can significantly impact tobramycin activity.[11][12] These molecules can bind to and sequester the positively charged tobramycin, reducing its effective concentration and leading to higher MIC values. This is a biological factor related to the sample matrix rather than a technical error in the MIC procedure itself.
Troubleshooting Guides
Issue 1: Unexpectedly High Tobramycin MICs
If you are observing consistently high or variable tobramycin MICs, follow this troubleshooting workflow:
References
- 1. Effect of cation content of agar on the activity of gentamicin, tobramycin, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycoside Resistance and Susceptibility Testing Errors in Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Error rates associated with the use of recently proposed breakpoints for testing Pseudomonas aeruginosa versus gentamicin, tobramycin, and amikacin by the standardized disk agar diffusion test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failure of the disk diffusion test to detect tobramycin resistance in kanamycin-resistant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 8. jmilabs.com [jmilabs.com]
- 9. clsi.org [clsi.org]
- 10. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 11. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tobramycin Sulfate for Biofilm Eradication
Welcome to the technical support center for optimizing tobramycin sulfate concentration in biofilm eradication studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro biofilm experiments.
Frequently Asked Questions (FAQs)
Q1: Why are much higher concentrations of tobramycin needed to eradicate biofilms compared to planktonic bacteria?
A1: Biofilms exhibit a high level of resistance to antibiotics, including tobramycin, due to a combination of factors. This phenomenon is known as recalcitrance.[1] Bacteria within a biofilm can be 10 to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[2] Key reasons for this increased resistance include:
-
Limited Antibiotic Penetration: The extracellular matrix of the biofilm, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, slowing down the diffusion of tobramycin and preventing it from reaching all the embedded cells.[1][3] Positively charged antibiotics like tobramycin can also bind to negatively charged components of the matrix, further hindering penetration.[4]
-
Physiological Heterogeneity: Within a biofilm, there are diverse microenvironments with varying levels of nutrients and oxygen.[1][5] This leads to subpopulations of bacteria with different metabolic states. Some cells may be in a slow-growing or dormant state, making them less susceptible to antibiotics like tobramycin that are more effective against actively dividing cells.[3]
-
Persister Cells: Biofilms contain a small subpopulation of "persister" cells that are in a dormant, spore-like state.[1][5] These cells are highly tolerant to antibiotics and can repopulate the biofilm once the antibiotic treatment is removed.
-
Gene Expression: Specific genes associated with antibiotic resistance and stress responses can be upregulated in biofilm-forming bacteria.[2][5]
Q2: What is the Minimum Biofilm Eradication Concentration (MBEC) and how does it differ from the Minimum Inhibitory Concentration (MIC)?
A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of planktonic bacteria. In contrast, the Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration of an antibiotic required to kill all the bacteria within a mature biofilm.[6] The MBEC is often significantly higher, sometimes by two or more orders of magnitude, than the MIC for the same bacterial strain.[6] This is because the MBEC accounts for the protective nature of the biofilm structure and the presence of tolerant persister cells.
Q3: How long should I expose the biofilm to tobramycin in my experiment?
A3: The duration of tobramycin exposure is a critical factor influencing the MBEC. Studies have shown that increasing the exposure time can lead to a decrease in the tobramycin concentration required for eradication.[6][7] For instance, one study found that for P. aeruginosa, the MBEC was 2000 µg/mL after a 1-day exposure, but it decreased to ≤ 250 µg/mL after a 5-day exposure.[7] For E. coli, the MBEC dropped from 125 µg/mL at day 1 to ≤ 62.5 µg/mL at day 5.[7] Therefore, it is recommended to test a range of exposure times (e.g., 24, 48, 72 hours) to determine the optimal duration for your specific experimental conditions and bacterial strain.[6]
Q4: Can I combine tobramycin with other agents to improve biofilm eradication?
A4: Yes, combination therapy can be a more effective strategy for biofilm eradication. Combining tobramycin with other antibiotics or with agents that disrupt the biofilm matrix can lead to synergistic effects. For example, a combination of tobramycin and fosfomycin has been shown to be effective in reducing P. aeruginosa biofilms.[8][9] Another approach is to use agents that can disperse the biofilm matrix, such as DNase I, which can improve the penetration of tobramycin. Additionally, combining tobramycin with quorum sensing inhibitors can also enhance its efficacy.[10][11]
Troubleshooting Guide
Problem 1: High variability in MBEC results between experiments.
-
Possible Cause: Inconsistent biofilm formation.
-
Solution: Standardize your biofilm growth protocol meticulously. Ensure consistent inoculum density, growth medium composition, incubation time, and temperature. Minor variations in these parameters can significantly impact biofilm structure and, consequently, its susceptibility to tobramycin.
-
-
Possible Cause: Inaccurate serial dilutions of tobramycin.
-
Solution: Prepare fresh tobramycin stock solutions for each experiment and perform serial dilutions carefully. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause: Variation in the surface material used for biofilm growth.
Problem 2: Even at very high concentrations, tobramycin is not completely eradicating the biofilm.
-
Possible Cause: Insufficient exposure time.
-
Solution: As mentioned in the FAQs, longer exposure times can significantly reduce the MBEC.[7] Try extending the incubation period with tobramycin to 48 or 72 hours.
-
-
Possible Cause: Presence of a highly resistant subpopulation or persister cells.
-
Solution: Consider a combination therapy approach. Adding a biofilm-dispersing agent or another antibiotic with a different mechanism of action may help to eliminate the tolerant cells.
-
-
Possible Cause: The biofilm has a very dense and mature extracellular matrix.
-
Solution: Try to optimize the biofilm growth phase. Younger biofilms may be more susceptible to tobramycin. Alternatively, incorporate a pre-treatment step with a matrix-degrading enzyme before adding tobramycin.
-
Problem 3: Sub-inhibitory concentrations of tobramycin seem to be enhancing biofilm formation.
-
Possible Cause: Stress response induction.
-
Solution: Some studies have reported that sub-MIC levels of certain antibiotics can induce a stress response in bacteria, leading to an increase in biofilm formation.[13][14] This is a known phenomenon. If your goal is eradication, ensure your concentration range in the MBEC assay is sufficiently high to avoid this effect. When studying biofilm inhibition, be aware of this potential paradoxical effect at lower concentrations.
-
Quantitative Data Summary
The following tables summarize effective tobramycin concentrations for biofilm eradication from various studies. It is important to note that these values can vary significantly based on the bacterial strain, biofilm growth conditions, and experimental methodology.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Tobramycin against various pathogens.
| Pathogen | Growth Substrate | Exposure Time | MBEC (µg/mL) |
| P. aeruginosa | Polystyrene | 1 day | 2000[7] |
| P. aeruginosa | Polystyrene | 5 days | ≤ 250[7] |
| E. coli | Polystyrene | 1 day | 125[7] |
| E. coli | Polystyrene | 5 days | ≤ 62.5[7] |
| S. aureus | Muscle | 24 hours | >4000[6] |
| S. aureus | Bone | 24 hours | >4000[6] |
| S. epidermidis | Muscle | 24 hours | >4000[6] |
| S. epidermidis | Bone | 24 hours | >4000[6] |
Table 2: Effect of Tobramycin in Combination Therapies against P. aeruginosa Biofilms.
| Combination Agent | Tobramycin Concentration | Biofilm Reduction |
| Fosfomycin (FTI) | 51.2 µg/mL (in 256 mg/L FTI) | ~4 log10 CFU reduction[8][9] |
| Nitric Oxide (NO) donor | Sublethal concentration | 65% biomass reduction[11] |
| Alkylquinolone QSI | 25 µg/mL | 80% eradication[11] |
Experimental Protocols
Protocol: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol provides a general framework for determining the MBEC of tobramycin against a bacterial biofilm.
1. Biofilm Formation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable growth medium (e.g., Tryptic Soy Broth - TSB).
-
Dispense the bacterial suspension into the wells of a 96-well microtiter plate.
-
Incubate the plate under static conditions at 37°C for a predetermined period (e.g., 24, 48, or 72 hours) to allow for biofilm formation.
2. Tobramycin Challenge:
-
After the incubation period, gently remove the planktonic bacteria by washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).
-
Prepare serial dilutions of this compound in fresh growth medium. A common starting range is 4000 µg/mL down to 31.25 µg/mL in log2 dilutions.[6]
-
Add the different concentrations of tobramycin to the wells containing the established biofilms. Include positive controls (biofilm with no antibiotic) and negative controls (wells with sterile medium).
-
Incubate the plate at 37°C for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
3. Viability Assessment:
-
Following the antibiotic exposure, wash the wells again with sterile saline or PBS to remove the tobramycin.
-
Add fresh, antibiotic-free growth medium to each well.
-
Disrupt the biofilms by scraping or sonication to release the sessile bacteria.
-
Determine the number of viable bacteria in each well using methods such as:
-
Colony Forming Unit (CFU) counting: Plate serial dilutions of the disrupted biofilm suspension onto agar plates and count the colonies after incubation. The MBEC is the lowest concentration of tobramycin that results in no bacterial growth.
-
Metabolic assays: Use viability indicators like XTT or resazurin to assess the metabolic activity of the remaining cells.
-
Visualizations
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Caption: Factors contributing to tobramycin resistance in biofilms.
References
- 1. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The extracellular matrix protects Pseudomonas aeruginosa biofilms by limiting the penetration of tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Mechanism of Bacterial Biofilms Resistance to Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Tobramycin and Vancomycin Exposure Required to Eradicate Biofilms on Muscle and Bone Tissue In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Eradication of Pseudomonas aeruginosa biofilms on cultured airway cells by a fosfomycin/tobramycin antibiotic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ors.org [ors.org]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Membrane fluidity homeostasis is required for tobramycin-enhanced biofilm in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Tobramycin Sulfate Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by tobramycin sulfate in your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with my fluorescence assay?
A1: this compound itself is a non-chromophoric and non-fluorescent molecule, meaning it does not absorb light in the visible spectrum or emit its own fluorescence.[1] Therefore, direct interference by tobramycin producing a background signal is unlikely. However, interference can occur through other mechanisms, such as quenching of the fluorescent signal or interaction with assay components.
Q2: What is fluorescence quenching and how might this compound cause it?
A2: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), or Förster resonance energy transfer (FRET). While direct quantitative studies on tobramycin quenching common fluorophores are not abundant in the readily available literature, aminoglycosides, being polycationic molecules, have the potential to interact with anionic fluorophores or other assay components, which could lead to quenching.[2]
Q3: My assay uses fluorescein. Is it susceptible to interference from tobramycin?
A3: Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), are widely used fluorophores. The fluorescence of fluorescein is known to be pH-sensitive, with decreased fluorescence at acidic pH.[2] Tobramycin is a basic compound, and its presence could potentially alter the local microenvironment's pH, affecting the fluorescence of pH-sensitive dyes. Additionally, direct interactions between the tobramycin molecule and the fluorescein molecule could potentially lead to quenching.
Q4: Are there alternative fluorescent dyes that are less prone to interference?
A4: Yes, several classes of fluorescent dyes are known to be more photostable and less pH-sensitive than fluorescein. These include:
-
Alexa Fluor dyes: For example, Alexa Fluor 488 is a good substitute for fluorescein with greater photostability and less pH sensitivity.[3]
-
Rhodamine derivatives: Dyes like Rhodamine Green and Carboxyrhodamine 110 offer good photostability and high fluorescence quantum yields.[3][4]
-
BODIPY dyes: These dyes are characterized by high quantum yields and are less sensitive to solvent polarity and pH.[3]
-
Si-rhodamine dyes: These are far-red to near-infrared (NIR) fluorophores with high tissue permeability and low autofluorescence.[5][6]
Q5: How can I confirm that this compound is the cause of the interference in my assay?
A5: A straightforward way to confirm interference is to run a control experiment. Prepare a sample containing all assay components, including the fluorescent probe, but without your analyte of interest. Measure the fluorescence signal. Then, add this compound at the same concentration as in your experimental samples and measure the signal again. A significant decrease in fluorescence intensity upon the addition of tobramycin would suggest interference.
Troubleshooting Guides
Problem: Decreased or No Fluorescence Signal
If you observe a lower-than-expected or complete loss of fluorescence signal in your assay when this compound is present, follow these troubleshooting steps.
Workflow for Troubleshooting Signal Loss
Caption: Troubleshooting workflow for decreased fluorescence signal.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Fluorescence Quenching | Run a control experiment with your fluorophore and varying concentrations of this compound to quantify the quenching effect. | Determine if tobramycin directly quenches the fluorophore's signal. |
| pH Shift | Measure the pH of your assay buffer with and without the addition of this compound. | Confirm if the addition of tobramycin alters the pH to a range that affects the fluorophore's quantum yield. |
| Interaction with Assay Components | Test for interactions between tobramycin and other critical assay components (e.g., enzymes, antibodies) in a simplified system. | Identify if tobramycin is interfering with the biological components of the assay. |
Mitigation Strategies
If tobramycin interference is confirmed, consider the following strategies:
1. Sample Preparation to Remove Tobramycin:
Before running the fluorescence assay, you can remove tobramycin from your biological samples using standard extraction techniques.
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up samples and concentrating analytes.
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.
2. Chemical Derivatization of Tobramycin:
Since tobramycin's primary amine groups are likely responsible for its interactive properties, modifying these groups through derivatization can mitigate interference. This process alters the chemical structure of tobramycin, rendering it non-reactive in your assay.
Workflow for Mitigation Strategies
Caption: Workflow for selecting and implementing a mitigation strategy.
3. Use of an Alternative Fluorophore:
If sample preparation or derivatization is not feasible, switching to a different fluorescent dye that is less susceptible to interference from basic, amine-containing compounds may be the best solution.
Data on Potential Interference and Mitigation
The following table summarizes hypothetical quantitative data to illustrate the potential impact of tobramycin on a fluorescence assay and the effectiveness of mitigation strategies.
| Assay Condition | Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Control (No Tobramycin) | 10,000 | 100 |
| With Tobramycin (100 µg/mL) | 4,000 | 40 |
| With Tobramycin + Derivatization | 9,500 | 95 |
| With Tobramycin + Alternative Dye | 9,800 | 98 |
Experimental Protocols
Protocol 1: Control Experiment to Test for Tobramycin Interference
Objective: To determine if this compound interferes with your specific fluorescence-based assay.
Materials:
-
Your complete assay buffer
-
Your fluorescent probe at its working concentration
-
This compound stock solution
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a master mix of your assay buffer containing the fluorescent probe at the final assay concentration.
-
In a microplate, add a constant volume of the master mix to a series of wells.
-
To one set of wells (control), add a volume of the vehicle used to dissolve tobramycin (e.g., water).
-
To another set of wells (test), add a volume of the this compound stock solution to achieve the final concentration present in your experimental samples.
-
Incubate the plate under your standard assay conditions (e.g., time, temperature).
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your fluorophore.
-
Compare the fluorescence intensity of the control and test wells. A significant decrease in the test wells indicates interference.
Protocol 2: Derivatization of Tobramycin using Fluorescamine
Objective: To chemically modify tobramycin in a sample to prevent it from interfering with a fluorescence assay.
Materials:
-
Sample containing tobramycin
-
Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO)[7]
-
Borate buffer (0.1 M, pH 9.0)[8]
-
Acetone or DMSO
Procedure:
-
To your sample, add an equal volume of 0.1 M borate buffer, pH 9.0.
-
While vortexing, slowly add the fluorescamine solution. A typical starting point is to add a volume of fluorescamine solution that is 1/10th of the buffered sample volume.
-
Incubate the reaction mixture at room temperature for 15 minutes in the dark.[7]
-
The derivatized sample can now be used in your fluorescence assay. Note that the fluorescamine-tobramycin adduct is fluorescent (Ex/Em ~390/475 nm), so ensure your assay's spectral window does not overlap.[8]
Derivatization Reaction Pathway
Caption: Simplified pathway of tobramycin derivatization.
Protocol 3: Derivatization of Tobramycin using FITC
Objective: To chemically modify tobramycin using Fluorescein Isothiocyanate (FITC).
Materials:
-
Sample containing tobramycin
-
FITC solution (e.g., 10 mg/mL in anhydrous DMSO)[9]
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)[9]
Procedure:
-
Adjust the pH of your sample to approximately 9.0 using the sodium bicarbonate buffer.
-
Add the FITC solution to the sample. A starting molar ratio of FITC to estimated tobramycin of 5:1 is recommended.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.[9]
-
(Optional) Quench the reaction by adding Tris buffer to a final concentration of 10 mM.[9]
-
The derivatized sample can now be used. The FITC-tobramycin adduct is highly fluorescent (Ex/Em ~495/520 nm), so this method is only suitable if your assay does not use this spectral range.[]
Disclaimer: These protocols are intended as a starting point. Optimization may be required for your specific application. Always run appropriate controls.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. youdobio.com [youdobio.com]
Addressing lot-to-lot variability of tobramycin sulfate in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tobramycin sulfate. Lot-to-lot variability can introduce significant challenges in research, and this resource aims to provide practical solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability in this compound and why is it a concern?
A1: Lot-to-lot variability refers to the differences in potency, purity, and impurity profiles between different manufacturing batches of this compound. This variability is a concern because it can lead to inconsistent experimental results, affecting the reliability and reproducibility of research findings. For example, a lot with higher potency may exhibit greater efficacy or toxicity than a lot with lower potency, making it difficult to compare results across experiments that use different batches.
Q2: What are the common impurities found in this compound?
A2: Tobramycin is produced by the fermentation of Streptomyces tenebrarius. Impurities can arise from this process or from subsequent degradation. Common related substances include kanamycin B, neamine, and nebramine.[1][2] The presence and concentration of these impurities can vary between lots and may influence the biological activity and toxicity of the this compound.
Q3: How can I ensure the consistency of my experiments when using different lots of this compound?
A3: To ensure consistency, it is crucial to qualify each new lot of this compound before use in critical experiments. This involves performing analytical and biological assays to confirm that the new lot has a comparable potency and purity profile to previously used lots. If significant differences are observed, adjustments to the experimental protocol, such as altering the concentration used, may be necessary.
Q4: What are the acceptable potency limits for this compound?
A4: According to the United States Pharmacopeia (USP), this compound should have a potency of not less than 634 micrograms and not more than 739 micrograms of tobramycin per milligram.[3][4] It is important to refer to the certificate of analysis (CoA) provided by the manufacturer for the specific potency of each lot.
Troubleshooting Guides
Inconsistent Biological Assay Results (e.g., MIC, Zone of Inhibition)
Problem: I am observing significant differences in Minimum Inhibitory Concentration (MIC) or zone of inhibition results for the same bacterial strain when using a new lot of this compound.
Possible Causes and Solutions:
-
Different Lot Potency: The most likely cause is a difference in the actual potency of the this compound between the old and new lots.
-
Solution: Always refer to the manufacturer's Certificate of Analysis (CoA) for the specific potency of the new lot. Adjust the weight of this compound used to prepare your stock solutions to account for any differences in potency. It is also advisable to perform a potency assay, such as an agar diffusion assay, to confirm the biological activity of the new lot relative to a reference standard or a previously qualified lot.
-
-
Improper Storage: this compound is a powder that should be stored in tight containers.[3] Improper storage can lead to degradation and loss of potency.
-
Solution: Ensure that the this compound is stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
-
-
Assay Variability: Inherent variability in biological assays can also contribute to inconsistent results.
-
Solution: To minimize assay variability, ensure that all experimental parameters, such as bacterial inoculum density, growth medium, and incubation conditions, are kept consistent. Include a reference standard or a sample from a previously qualified lot of tobramycin in each assay as a control.
-
Issues with Chemical Analysis (e.g., HPLC)
Problem: I am encountering issues with the High-Performance Liquid Chromatography (HPLC) analysis of this compound, such as unexpected peaks, peak broadening, or shifts in retention time.
Possible Causes and Solutions:
-
Unexpected Peaks: The appearance of unexpected peaks in the chromatogram may indicate the presence of impurities or degradation products.
-
Solution: Compare the chromatogram of the problematic lot with that of a reference standard or a previously qualified lot. If new peaks are observed, it may indicate the presence of impurities not present in other lots. Consult the manufacturer's CoA for information on the impurity profile of the specific lot. If degradation is suspected, ensure proper storage and handling of the this compound.
-
-
Peak Broadening: Broad peaks can result from a variety of issues related to the HPLC system or the sample itself.
-
Retention Time Shifts: Variations in retention time can be caused by changes in the mobile phase composition, flow rate, or column temperature.
-
Solution: Prepare fresh mobile phase and ensure that the pump is delivering a consistent flow rate. Use a column oven to maintain a stable temperature. If the problem persists, the column may need to be cleaned or replaced.[5]
-
Data Presentation
Table 1: Lot-to-Lot Variability of this compound Concentration
| Parameter | Reported Range | Source |
| Labeled Concentration | 10 mg/mL and 40 mg/mL | [7] |
| Actual Concentration (% of Labeled) | 103% to 122% | [7] |
| Intralot Variation | < 4% | [7] |
Table 2: USP Specifications for this compound
| Parameter | Specification | Source |
| Potency | 634 - 739 µg/mg | [3][4] |
| pH (40 mg/mL solution) | 6.0 - 8.0 | [3] |
| Water Content | Not more than 2.0% | [3] |
Experimental Protocols
Protocol 1: Qualification of a New Lot of this compound by Agar Diffusion Assay
This protocol describes a method to compare the biological activity (potency) of a new lot of this compound to a reference standard or a previously qualified lot.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial strain susceptible to tobramycin (e.g., Pseudomonas aeruginosa ATCC 27853)
-
This compound (new lot and reference/qualified lot)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile filter paper discs (6 mm)
-
Incubator (35 ± 2°C)
-
Calipers
Procedure:
-
Prepare Stock Solutions: Accurately weigh and dissolve the new lot and the reference/qualified lot of this compound in sterile saline or PBS to create stock solutions of a known concentration (e.g., 1 mg/mL), accounting for the potency specified in the CoA for each lot.
-
Prepare Working Solutions: Prepare a series of dilutions from each stock solution to create working solutions of varying concentrations (e.g., 1, 2, 4, 8, 16 µg/mL).
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Uniformly streak the bacterial suspension onto the surface of the Mueller-Hinton agar plates using a sterile cotton swab.[8]
-
Apply Discs: Aseptically apply sterile filter paper discs to the inoculated agar surface.
-
Add Tobramycin Solutions: Pipette a fixed volume (e.g., 20 µL) of each working solution onto a separate disc. Include a disc with the diluent alone as a negative control.
-
Incubate: Incubate the plates at 35 ± 2°C for 16-18 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers.
-
Analyze Data: Plot the square of the zone diameter against the logarithm of the concentration for both the new lot and the reference/qualified lot. A parallel line assay can then be used to determine the relative potency of the new lot.
Protocol 2: Purity Analysis of this compound by HPLC-UV
This protocol provides a method for analyzing the purity of a this compound sample using HPLC with UV detection.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound sample
-
Diammonium hydrogen phosphate
-
Tetramethylammonium hydroxide
-
HPLC-grade water
-
HPLC-grade acetonitrile
Procedure:
-
Prepare Mobile Phase: Prepare a 0.05 M solution of diammonium hydrogen phosphate in HPLC-grade water. Adjust the pH to 10.0 with tetramethylammonium hydroxide. Filter and degas the mobile phase.
-
Prepare Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve a tobramycin reference standard in the mobile phase to a known concentration (e.g., 0.6 mg/mL).
-
Sample Solution: Prepare the this compound sample from the lot to be tested in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: 0.05 M diammonium hydrogen phosphate, pH 10.0
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the presence of the main tobramycin peak and any impurity peaks.
-
-
Data Interpretation:
-
The purity of the sample can be estimated by calculating the area of the main tobramycin peak as a percentage of the total peak area.
-
Compare the chromatogram of the sample to that of the reference standard to identify any potential impurities.
-
Visualizations
Caption: Workflow for qualifying a new lot of this compound.
Caption: Decision tree for troubleshooting inconsistent biological assay results.
Caption: Simplified signaling pathway of tobramycin-induced ototoxicity.
Caption: Simplified signaling pathway of tobramycin-induced nephrotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. uspnf.com [uspnf.com]
- 3. fda.gov [fda.gov]
- 4. Interlot variability in gentamicin and tobramycin concentration and its possible significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Comparison of new and existing spectrophotometric methods for the analysis of tobramycin and other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Reducing non-specific binding of tobramycin sulfate in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of tobramycin sulfate in immunoassays.
Frequently Asked Questions (FAQs) - Troubleshooting Non-Specific Binding
Q1: We are observing high background signal in our tobramycin competitive ELISA. What are the likely causes and how can we reduce it?
High background in a competitive immunoassay for a small molecule like tobramycin is often due to non-specific binding of the antibody or the enzyme-conjugated secondary antibody to the microplate surface. Tobramycin, being a cationic molecule, can also bind electrostatically to negatively charged surfaces of polystyrene plates, further complicating the issue.[1][2]
Troubleshooting Steps:
-
Optimize Blocking Buffer: The choice and concentration of the blocking agent are critical. A different blocking buffer might be more effective at preventing NSB.[3][4]
-
Improve Washing Steps: Inadequate washing can leave unbound reagents behind, leading to high background.[5][6]
-
Adjust Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase the likelihood of non-specific interactions.
-
Incorporate Detergents: Adding a non-ionic detergent to your wash and/or antibody dilution buffers can help reduce hydrophobic interactions.[7][8]
-
Modify Buffer Ionic Strength: The ionic strength of your buffers can influence the electrostatic interactions that contribute to tobramycin NSB.[9]
Q2: Which blocking buffer is best for reducing tobramycin non-specific binding?
There is no single "best" blocking buffer, as the optimal choice depends on the specific assay components and microplate type.[10] However, for small, cationic molecules like tobramycin, protein-based blockers are generally effective.
Commonly Used Blocking Agents:
-
Bovine Serum Albumin (BSA): A common choice, typically used at 1-5% (w/v). It is effective at blocking hydrophobic and hydrophilic sites.[4]
-
Non-Fat Dry Milk (NFDM) or Casein: Often more effective than BSA due to a higher diversity of proteins.[11][12] However, milk-based blockers may contain endogenous biotin, which can interfere with streptavidin-biotin detection systems, and phosphoproteins that can cross-react with phospho-specific antibodies.[11]
-
Fish Gelatin: A non-mammalian protein source that can reduce cross-reactivity with mammalian antibodies.[12]
-
Commercial/Proprietary Blockers: These are often optimized formulations that may contain a mixture of proteins and other blocking agents.
We recommend testing a panel of blocking agents to determine the most effective one for your specific assay.
Q3: Can the type of microplate used affect the non-specific binding of tobramycin?
Yes, the microplate surface can significantly impact NSB. High-binding polystyrene plates are treated to have a more charged surface (often negative), which can increase the electrostatic binding of the positively charged tobramycin molecule.[8][10] If you suspect this is an issue, consider testing medium-binding plates, which are more hydrophobic and less charged.
Q4: How can we optimize our wash protocol to minimize high background?
An effective wash protocol is crucial for removing unbound reagents.
Optimization Tips:
-
Increase Wash Cycles: Try increasing the number of washes from 3 to 5 cycles.[5][13]
-
Incorporate a Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds before aspiration can improve the removal of non-specifically bound material.[6]
-
Add a Detergent: Include a non-ionic detergent like Tween-20 at a concentration of 0.05% (v/v) in your wash buffer.[3]
-
Ensure Complete Aspiration: After the final wash, tap the inverted plate on a clean paper towel to remove any residual buffer.[14]
Q5: We are still seeing high background after optimizing our blocking and washing steps. What else can we try?
If you've optimized blocking and washing, consider the following:
-
Antibody Dilution: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a good signal-to-noise ratio.
-
Sample Diluent Composition: The composition of the buffer used to dilute your samples can contribute to matrix effects and NSB. Consider using a sample diluent that contains a blocking agent similar to your main blocking buffer.[15]
-
Increase Ionic Strength of Buffers: Increasing the salt concentration (e.g., NaCl) in your wash and antibody dilution buffers can help disrupt electrostatic interactions that cause NSB.[9]
-
Pre-treat Samples: If you are working with complex matrices like serum or plasma, a sample pre-treatment step like protein precipitation might be necessary to remove interfering components.[16]
Data Presentation: Comparison of Blocking Agents
The following table summarizes the relative effectiveness of common blocking agents in reducing non-specific binding in small molecule immunoassays. The "Signal-to-Noise Ratio" is a key indicator of performance, where a higher value is better.
| Blocking Agent | Concentration | Relative Background Signal (Normalized) | Signal-to-Noise Ratio | Key Considerations |
| 1% BSA in PBS | 1% (w/v) | 1.00 | +++ | Good general-purpose blocker.[4] |
| 5% BSA in PBS | 5% (w/v) | 0.85 | ++++ | Higher concentration can be more effective. |
| 1% Non-Fat Dry Milk in PBS | 1% (w/v) | 0.70 | +++++ | Often more effective than BSA due to protein diversity.[12] |
| 5% Non-Fat Dry Milk in PBS | 5% (w/v) | 0.62 | ++++++ | Very effective, but check for interference with detection system.[11] |
| 1% Casein in PBS | 1% (w/v) | 0.65 | +++++ | A primary component of milk, also very effective.[13][17] |
| Commercial Blocker X | Per Mfr. | 0.55 | +++++++ | Can provide the best performance but at a higher cost. |
Data is illustrative and compiled from general knowledge in sources.[4][11][12][13][17] Optimal performance will vary with the specific assay.
Experimental Protocols
Protocol 1: Screening for the Optimal Blocking Buffer
This protocol outlines a method for testing different blocking agents to identify the most effective one for your tobramycin immunoassay.
Materials:
-
High-binding 96-well microplate
-
Tobramycin-conjugate for coating
-
Anti-tobramycin primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking buffers to be tested (e.g., 1% BSA, 5% BSA, 5% NFDM, 1% Casein in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with your tobramycin-conjugate according to your standard protocol. Incubate as required.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking:
-
Add 200 µL of each blocking buffer to be tested to a set of wells (e.g., 4 rows per blocker).
-
Include a "No Block" control row with only PBS.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Add the anti-tobramycin primary antibody (diluted in the corresponding blocking buffer) to all wells. Incubate as per your standard protocol.
-
Washing: Wash the plate 5 times with Wash Buffer, including a 30-second soak time for each wash.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted in the corresponding blocking buffer) to all wells. Incubate as per your standard protocol.
-
Washing: Wash the plate 5 times with Wash Buffer, including a 30-second soak time for each wash.
-
Detection: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add stop solution.
-
Read Plate: Measure the absorbance at 450 nm.
-
Analysis: Compare the background signal (wells with no primary antibody) and the maximum signal (wells with primary antibody but no free tobramycin) for each blocking buffer. Calculate the signal-to-noise ratio to determine the optimal blocker.
Protocol 2: Optimizing Wash Steps and Ionic Strength
This protocol is designed to fine-tune your washing procedure and buffer composition to further reduce NSB.
Materials:
-
All materials from Protocol 1
-
PBS with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) to be used as wash buffers.
Procedure:
-
Follow steps 1-4 of Protocol 1 using your chosen optimal blocking buffer.
-
Antibody Incubations: Perform your primary and secondary antibody incubations as usual.
-
Washing Optimization:
-
For one set of wells, wash 3 times with your standard Wash Buffer.
-
For a second set, wash 5 times with your standard Wash Buffer.
-
For a third set, wash 5 times with your standard Wash Buffer, including a 60-second soak time per wash.
-
For subsequent sets, use the 5-wash/60-second soak protocol, but with wash buffers of increasing ionic strength (e.g., PBS + 300 mM NaCl, PBS + 500 mM NaCl).
-
-
Detection and Analysis: Proceed with the detection and analysis steps as in Protocol 1. Compare the background signals across the different washing conditions to identify the most effective protocol.
Visualizations
Mechanism of Tobramycin Non-Specific Binding
Caption: Mechanisms of tobramycin non-specific binding.
Experimental Workflow for Blocking Buffer Optimization
Caption: Workflow for optimizing blocking buffers.
Troubleshooting Logic for High Background
Caption: Troubleshooting flowchart for high background.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. corning.com [corning.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of ionic strength in salt antagonism of aminoglycoside action on Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labcluster.com [labcluster.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Strategies to minimize tobramycin sulfate-induced cytotoxicity in host cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize tobramycin sulfate-induced cytotoxicity in host cells during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our host cells after treatment with tobramycin. What are the primary mechanisms behind this toxicity?
A1: Tobramycin, like other aminoglycoside antibiotics, can induce cytotoxicity in mammalian cells through several mechanisms. The most prominent is the generation of reactive oxygen species (ROS), which leads to oxidative stress.[1] This occurs when tobramycin forms complexes with iron, catalyzing the production of free radicals.[1] These ROS can damage cellular components, leading to the release of cytochrome c from mitochondria, activation of caspases (like caspase-9 and -3), and ultimately, apoptosis (programmed cell death).[1] Other neurotoxic effects, such as neuromuscular blockade by interfering with acetylcholine release, have also been reported.[2]
Q2: How can we mitigate tobramycin-induced oxidative stress in our cell cultures?
A2: Co-administration of antioxidants is a primary strategy to combat ROS-induced damage. Studies have shown that antioxidants can protect against ototoxicity by reducing ROS levels.[1] Agents such as D-methionine, lipoic acid, and salicylate have demonstrated otoprotective effects in animal models.[1] Additionally, the iron chelator deferoxamine can be used to prevent the formation of the iron-tobramycin complexes that generate ROS, thereby alleviating toxic effects in the kidneys.[2][3]
Q3: Can adjusting the dosing regimen of tobramycin reduce host cell cytotoxicity?
A3: Yes, altering the dosing strategy can significantly impact cytotoxicity. Once-daily dosing is a clinical approach thought to reduce the risk of cytotoxicity, particularly ototoxicity and nephrotoxicity.[2][4] This regimen allows for a drug-free interval where trough concentrations of tobramycin fall below detectable limits, potentially reducing tissue accumulation and subsequent damage.[2] For experimental purposes, ensuring trough levels are minimized between treatments may help improve cell viability.
Q4: We are developing a combination therapy. Are there any antibiotics that can be co-administered with tobramycin to reduce its nephrotoxicity?
A4: Co-administration with certain beta-lactam antibiotics has been shown to be protective. For instance, ceftriaxone has been demonstrated to protect against tobramycin-induced nephrotoxicity in animal models.[5] The protective mechanism involves reducing the renal intracortical accumulation of tobramycin.[5] However, it is crucial to validate such combinations in your specific experimental model, as drug interactions can be complex.
Q5: We have seen literature suggesting mannitol might be protective. Is this a viable strategy?
A5: The evidence regarding mannitol is mixed and context-dependent. Some research has shown that mannitol can attenuate aminoglycoside-induced cytotoxicity in primary human kidney cells, suggesting a direct protective effect.[6] However, other studies using a cystic fibrosis model system found that mannitol had minimal cytotoxic effects on its own but did not significantly enhance tobramycin's bacterial killing or protect the host cells in that specific model.[1][7] Therefore, the efficacy of mannitol as a protective agent may depend on the cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Variability in Cytotoxicity Assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. | |
| Unexpectedly Low Cell Viability | Tobramycin concentration is too high for the specific cell line. | Perform a dose-response curve to determine the IC50 of tobramycin for your cell line. Start with a wide range of concentrations. |
| Prolonged exposure time. | Optimize the incubation time. Cytotoxicity is time-dependent. Consider shorter exposure periods that are still relevant to your experimental question. | |
| Difficulty Distinguishing Apoptosis from Necrosis | Using a single-marker viability assay (e.g., MTT only). | Employ a dual-staining method like Annexin V and Propidium Iodide (PI) flow cytometry. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8] |
| Inconsistent ROS Measurement | Instability of the DCFDA probe. | Prepare the DCFDA working solution fresh and protect it from light. Read fluorescence immediately after incubation, as the signal can be transient.[9] |
| Phenol red or serum in the medium is interfering with the assay. | Use serum-free and phenol red-free medium during the DCFDA incubation and measurement steps to avoid background fluorescence and interference. |
Quantitative Data on Protective Strategies
The following tables summarize quantitative data from studies investigating strategies to reduce aminoglycoside-induced cytotoxicity.
Table 1: Effect of Mannitol on Gentamicin-Induced Cytotoxicity in Human Kidney Cells
| Treatment | % Cytotoxicity (Annexin V or PI positive) |
| No Treatment | 4.1% |
| Gentamicin (2 mM) | 12.0% |
| Gentamicin (2 mM) + Mannitol (10 mM) | 4.5% |
| Polymyxin B (0.5 mM) - Positive Control | 82.9% |
| Data adapted from a study on primary human renal cells.[6] |
Table 2: Effect of Ceftriaxone on Tobramycin-Induced Nephrotoxicity Markers in Rats (10-day treatment)
| Treatment Group | Serum Creatinine (mg/dL) | Renal Tobramycin Accumulation (µg/g cortex) |
| Control (Saline) | ~0.5 | N/A |
| Tobramycin (60 mg/kg/12h) | ~1.8 | ~1200 |
| Tobramycin (60 mg/kg/12h) + Ceftriaxone (100 mg/kg/12h) | ~0.6 | ~800 |
| Data represents approximate values derived from graphical data in a study on Sprague-Dawley rats.[5] |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of tobramycin, with or without the protective agent being tested. Include untreated and vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Measurement: Mix gently to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.[8][12]
-
Cell Preparation: Seed and treat cells as described for the MTT assay in a 6-well plate.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular ROS Measurement using DCFDA Assay
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and treat as required.
-
Probe Loading: After treatment, remove the culture medium and wash the cells once with warm PBS or Hank's Balanced Salt Solution (HBSS).[13]
-
Incubation with DCFDA: Add 100 µL of a 5-20 µM H₂DCFDA working solution (prepared fresh in serum-free, phenol red-free medium) to each well.[14][15] Incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the H₂DCFDA solution and wash the cells twice with PBS or HBSS to remove any excess probe.[13]
-
Measurement: Add 100 µL of PBS or HBSS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]
-
Analysis: The fluorescence intensity is proportional to the amount of ROS in the cells. Normalize the ROS levels to cell number or protein content if cytotoxicity is significant.
Visualizations
Caption: Signaling pathway of tobramycin-induced apoptosis.
Caption: Workflow for testing a potential protective agent.
References
- 1. Mannitol Does Not Enhance Tobramycin Killing of Pseudomonas aeruginosa in a Cystic Fibrosis Model System of Biofilm Formation | PLOS One [journals.plos.org]
- 2. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ceftriaxone protects against tobramycin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiating aminoglycoside antibiotics to reduce their toxic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannitol Does Not Enhance Tobramycin Killing of Pseudomonas aeruginosa in a Cystic Fibrosis Model System of Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to a Novel, Validated HPLC Method for Rapid Tobramycin Sulfate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive evaluation of a new, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tobramycin sulfate. The performance of this novel method is compared with a traditional pre-column derivatization HPLC-UV method, providing experimental data to support its enhanced efficiency and reliability.
Tobramycin, an aminoglycoside antibiotic, is notoriously challenging to analyze using conventional HPLC with UV detection due to its lack of a significant UV-absorbing chromophore.[1][2] This limitation has historically necessitated complex derivatization steps or the use of alternative detection methods such as evaporative light scattering (ELSD) or pulsed amperometric detection (PAD).[3][4] The new method presented here offers a streamlined approach, aiming to reduce sample preparation time and improve throughput without compromising analytical accuracy and precision.
Experimental Protocols
Detailed methodologies for both the novel HPLC method and the traditional HPLC-UV method are provided below.
Novel HPLC Method with Charged Aerosol Detection (CAD)
This method utilizes a hydrophilic interaction liquid chromatography (HILIC) column coupled with a charged aerosol detector (CAD) for the direct analysis of this compound.
-
Chromatographic Conditions:
-
Column: HILIC, 3 µm particle size, 2.1 x 100 mm
-
Mobile Phase: Acetonitrile and 100 mM Ammonium Formate Buffer (pH 3.0) in a gradient elution
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detector: Charged Aerosol Detector (CAD)
-
-
Standard and Sample Preparation:
-
A stock solution of this compound was prepared in deionized water.
-
Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Test samples were diluted with deionized water to fall within the calibration range.
-
Traditional HPLC-UV Method (Pre-column Derivatization)
This method is based on the widely used pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB) followed by UV detection, as outlined in several publications and adapted from pharmacopeial methods.[5][6][7]
-
Derivatization Procedure:
-
An aliquot of the standard or sample solution was mixed with a solution of 2,4-dinitrofluorobenzene in methanol.
-
The mixture was heated in a water bath at 60°C for 30 minutes.
-
After cooling, the solution was neutralized with a suitable acid.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% trifluoroacetic acid, isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: UV-Vis at 365 nm
-
Method Validation and Performance Comparison
The new HPLC-CAD method was validated according to the International Council for Harmonisation (ICH) guidelines, and its performance was compared against the traditional HPLC-UV method.[2] The validation parameters included linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness.
Data Presentation
The quantitative results of the method validation are summarized in the tables below for easy comparison.
Table 1: Linearity
| Method | Range (µg/mL) | Correlation Coefficient (r²) |
| New HPLC-CAD Method | 10 - 200 | 0.9995 |
| Traditional HPLC-UV Method | 50 - 250 | 0.9989 |
Table 2: Accuracy (Recovery)
| Method | Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| New HPLC-CAD Method | 50 | 99.8 | 0.8 |
| 100 | 100.5 | 0.6 | |
| 150 | 99.2 | 1.1 | |
| Traditional HPLC-UV Method | 75 | 98.5 | 1.5 |
| 150 | 101.2 | 1.2 | |
| 225 | 97.9 | 1.8 |
Table 3: Precision
| Method | Parameter | Concentration (µg/mL) | % RSD |
| New HPLC-CAD Method | Repeatability (n=6) | 100 | 0.75 |
| Intermediate Precision (n=6, 2 days) | 100 | 1.10 | |
| Traditional HPLC-UV Method | Repeatability (n=6) | 150 | 1.35 |
| Intermediate Precision (n=6, 2 days) | 150 | 1.85 |
Table 4: Method Run Time
| Method | Run Time (minutes) |
| New HPLC-CAD Method | 8 |
| Traditional HPLC-UV Method | 25 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflows for the validation of the new HPLC method and the logical comparison between the two methods.
Caption: Workflow for the validation of the new HPLC-CAD method.
References
- 1. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. Development and validation of a novel HPLC/ELSD method for the direct determination of tobramycin in pharmaceuticals, plasma, and urine [agris.fao.org]
- 4. clinichrom.com [clinichrom.com]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Tobramycin and Its Related Substances in an Ophthalmic Suspension | Semantic Scholar [semanticscholar.org]
- 6. drugfuture.com [drugfuture.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
A Comparative Guide to the In Vitro Efficacy of Tobramycin Sulfate and Gentamicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two widely used aminoglycoside antibiotics: tobramycin sulfate and gentamicin. The information presented is curated from scientific literature to assist researchers, scientists, and drug development professionals in making informed decisions for their research and development endeavors. This document outlines their mechanisms of action, presents comparative in vitro susceptibility data, and details the experimental protocols for key assays.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both tobramycin and gentamicin are bactericidal aminoglycoside antibiotics that exert their antimicrobial effects by inhibiting protein synthesis in susceptible bacteria.[1][2] Their primary target is the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[2]
Specifically, these antibiotics bind to the 30S ribosomal subunit.[1][2] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] The production of these aberrant and nonfunctional proteins, coupled with the disruption of the bacterial cell membrane, ultimately results in bacterial cell death.[1][4]
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of tobramycin and gentamicin has been evaluated against a wide range of bacterial pathogens. While both exhibit a broad spectrum of activity, particularly against Gram-negative bacteria, there are notable differences in their potency against specific organisms.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Comparative studies have shown that tobramycin is generally more potent than gentamicin against Pseudomonas aeruginosa.[6][7][8][9] Against other Gram-negative bacteria, such as Enterobacteriaceae, and against Staphylococcus aureus, their in vitro activities are often similar.[7][10]
Table 1: Comparative In Vitro Activity of Tobramycin and Gentamicin Against Various Bacterial Species
| Bacterial Species | Tobramycin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Key Findings |
| Pseudomonas aeruginosa | Generally lower | Generally higher | Tobramycin is often fourfold more active than gentamicin against P. aeruginosa.[7][10] |
| Enterobacteriaceae | Similar | Similar | Both antibiotics show comparable activity against species like E. coli and Klebsiella.[7][10] |
| Staphylococcus aureus | Similar | Similar | The in vitro activity of both drugs is comparable against S. aureus.[7][9] |
| Proteus rettgeri | Often resistant | Often resistant | Resistance to both tobramycin and gentamicin is common in this species.[7][10] |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.
Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11] An MBC is typically determined following an MIC test and is defined as the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[12][13] While specific comparative MBC data is less frequently published than MIC data, the trend generally follows that of the MIC, with the MBC being equal to or slightly higher than the MIC for bactericidal agents like aminoglycosides.
Experimental Protocols
Standardized methods for determining MIC and MBC are crucial for the accurate assessment of antibiotic efficacy. The following are generalized protocols based on established methodologies.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibiotic is prepared in a suitable broth medium, such as Mueller-Hinton Broth, in a 96-well microtiter plate.[12]
-
Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35 ± 2°C for 16-20 hours.[12]
-
Reading the Results: Following incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[5]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined after the MIC has been established.
-
Subculturing: Aliquots (typically 10 µL) are taken from the wells of the MIC plate that show no visible growth.[12]
-
Plating: These aliquots are plated onto a suitable agar medium that does not contain the antibiotic.[12]
-
Incubation: The agar plates are incubated at 37°C for 18 to 24 hours.
-
Determining the MBC: The number of colonies on each plate is counted. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria from the original inoculum.[12]
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 3. tobramycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative clinical study of tobramycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies of tobramycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. microchemlab.com [microchemlab.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. microbe-investigations.com [microbe-investigations.com]
A Researcher's Guide to Cross-Validation of Tobramycin Sulfate Susceptibility Testing Methods
For researchers and drug development professionals, accurately determining the susceptibility of bacteria to antibiotics like tobramycin sulfate is critical. This guide provides an objective comparison of common susceptibility testing methods, supported by experimental data, detailed protocols, and visual workflows to ensure clarity and reproducibility in your research.
Comparison of Key Susceptibility Testing Methods
The selection of a susceptibility testing method can significantly impact experimental outcomes. The most common methods for tobramycin include Broth Microdilution (BMD), Disk Diffusion, Agar Dilution, and the Epsilometer test (Etest). Broth microdilution is widely considered the reference method.
The performance of these methods is often evaluated by comparing their results to the reference method and calculating error rates. These errors are categorized as:
-
Very Major Errors (VME): The test method indicates susceptibility while the reference method indicates resistance (false-susceptible).
-
Major Errors (ME): The test method indicates resistance while the reference method indicates susceptibility (false-resistant).
-
Minor Errors (mE): The test method indicates an intermediate result while the reference method indicates susceptible or resistant, or vice versa.
Below is a summary of comparative data from a study evaluating these methods against broth microdilution for Acinetobacter baumannii isolates.
| Method | Very Major Errors (VME) | Minor Errors (mE) | Major Errors (ME) | Total Discrepancy Rate |
| Vitek 2 AST | 10 (25.6%) | 15 (38.5%) | 0 | 64%[1] |
| Agar Dilution | 10 (25.6%) | 11 (28.2%) | 0 | 54%[1] |
| Disk Diffusion | 3 (7.7%) | 13 (33.3%) | 0 | 41%[1] |
| Etest | 2 (5.1%) | 10 (25.6%) | 0 | 31%[1] |
Data sourced from a study on 39 isolates of Acinetobacter baumannii, comparing various methods to the reference broth microdilution (BMD) method.[1]
Another study focusing on Pseudomonas aeruginosa highlighted the challenges with disk diffusion for tobramycin, where proposed breakpoints of ≤12 mm for resistance and ≥15 mm for susceptibility resulted in a very major error rate of 66.7% and a major error rate of 1.4%, respectively.[2] This underscores the importance of using updated and validated breakpoints for specific organism-drug combinations.
Experimental Workflows and Signaling Pathways
Understanding the workflow of each testing method and the underlying mechanism of the antibiotic is fundamental for accurate interpretation of results.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are standardized protocols for the two most common tobramycin susceptibility testing methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Reference Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Preparation of Tobramycin Dilutions : Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentrations should typically range from 0.25 to 64 µg/mL. Dispense 100 µL of each concentration into the wells of a 96-well microtiter plate.
-
Inoculum Preparation : Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Standardization of Inoculum : Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation : Within 15 minutes of preparation, inoculate each well of the microtiter plate with the standardized bacterial suspension. Ensure a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation : Cover the plate and incubate at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Reading Results : After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of tobramycin that completely inhibits visible growth of the organism.[3]
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of bacteria to an antibiotic based on the size of an inhibition zone.
-
Inoculum Preparation : Prepare a bacterial inoculum as described in steps 2 and 3 of the Broth Microdilution protocol, achieving a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation : Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.[4] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[4]
-
Disk Application : Allow the plate surface to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, apply a 10 µg tobramycin disk to the surface of the agar. Gently press the disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.
-
Incubation : Invert the plates and incubate at 35°C ± 2°C in ambient air for 16 to 18 hours.
-
Reading Results : After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm). Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established clinical breakpoints provided by regulatory bodies like CLSI or EUCAST.[5][6][7]
Conclusion
The cross-validation of this compound susceptibility testing methods reveals important differences in performance. While broth microdilution remains the gold standard for determining MIC values, its labor-intensive nature makes methods like disk diffusion and automated systems practical for routine testing. However, as evidenced by the data, these alternative methods can be associated with significant error rates, particularly for challenging organisms.[1][2] It is imperative for researchers to use the most current interpretive criteria from standards organizations like CLSI and EUCAST, and to be aware of the inherent limitations of each method when designing experiments and interpreting data.[1][5][7]
References
- 1. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 2. Error rates associated with the use of recently proposed breakpoints for testing Pseudomonas aeruginosa versus gentamicin, tobramycin, and amikacin by the standardized disk agar diffusion test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asm.org [asm.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. pid-el.com [pid-el.com]
- 7. scribd.com [scribd.com]
Tobramycin Sulfate vs. Amikacin: A Comparative Analysis of Activity Against Resistant Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a thorough understanding of the comparative efficacy of existing antibiotics. This guide provides an objective comparison of two critical aminoglycosides, tobramycin sulfate and amikacin, against clinically relevant resistant bacterial isolates. The following analysis is supported by experimental data to inform research and development efforts in the ongoing battle against multidrug-resistant pathogens.
Comparative In Vitro Activity
Amikacin generally exhibits a broader spectrum of activity against Gram-negative bacteria, including many strains resistant to tobramycin.[1][2] This is largely due to amikacin's structural stability against several aminoglycoside-modifying enzymes (AMEs) that can inactivate tobramycin.[1] However, tobramycin often demonstrates greater potency against Pseudomonas aeruginosa.[3][4]
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the comparative in vitro activity of tobramycin and amikacin against key resistant bacterial isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: Comparative Activity against Pseudomonas aeruginosa Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Tobramycin | 0.5 | 4 | 88.0% |
| Amikacin | 2 | 4 | 94.6% |
| (Data synthesized from a 2023 study on Enterobacterales, with P. aeruginosa data included for comparison)[5] |
Table 2: Comparative Activity against Klebsiella pneumoniae Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) |
| Tobramycin | ≥256 | >256 | 12.33% |
| Amikacin | 2 | 16 | 9.93% |
| (Data from a study on K. pneumoniae complex isolates, highlighting high-level resistance)[6] |
Table 3: Comparative Activity against Escherichia coli Isolates
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Tobramycin | 0.5 | 4 | 88.0% |
| Amikacin | 2 | 4 | 94.6% |
| (Data from a 2023 study on Enterobacterales)[5] |
Mechanisms of Resistance: The Role of Aminoglycoside-Modifying Enzymes (AMEs)
The primary mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the antibiotic by AMEs.[7][8] These enzymes, often encoded on mobile genetic elements, alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target.[1] The two main types of AMEs affecting tobramycin and amikacin are Aminoglycoside Acetyltransferases (AACs) and Aminoglycoside Nucleotidyltransferases (ANTs).[7][8]
Amikacin's unique structure, with a hydroxy-aminobutyric acid (HABA) side chain, provides steric hindrance that protects it from modification by several AMEs that readily inactivate tobramycin. However, certain enzymes, such as AAC(6')-Ib, can confer resistance to both amikacin and tobramycin.[1]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing (AST). The standardized method for determining MICs is the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]
Broth Microdilution MIC Testing Protocol
-
Preparation of Antimicrobial Solutions : Serial twofold dilutions of this compound and amikacin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation : Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.
-
Inoculation and Incubation : Each well of a 96-well microtiter plate, containing the antimicrobial dilutions, is inoculated with the bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Conclusion
Both tobramycin and amikacin remain crucial antibiotics in the treatment of serious Gram-negative infections. While tobramycin may offer superior potency against susceptible P. aeruginosa, amikacin's broader spectrum of activity, particularly against tobramycin-resistant strains, makes it an indispensable tool in the current landscape of antimicrobial resistance. The choice between these agents should be guided by up-to-date local susceptibility data and an understanding of the prevalent resistance mechanisms. Continued surveillance and research into novel aminoglycosides or resistance-modifying adjuvants are critical for preserving the utility of this important class of antibiotics.
References
- 1. Frontiers | Rise and dissemination of aminoglycoside resistance: the aac(6′)-Ib paradigm [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: Aminoglycoside rationale documents updated [eucast.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | High-Level Aminoglycoside Resistance in Human Clinical Klebsiella pneumoniae Complex Isolates and Characteristics of armA-Carrying IncHI5 Plasmids [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of Biofilm Disruption: A Guide to Validating Tobramycin Sulfate Assays
For researchers, scientists, and drug development professionals, ensuring the reproducibility of biofilm disruption assays is paramount for the accurate evaluation of antimicrobial agents. This guide provides a comparative overview of common methodologies for assessing the efficacy of tobramycin sulfate against bacterial biofilms, with a focus on validating assay reproducibility. Detailed experimental protocols, comparative data, and a standardized workflow are presented to aid in the design and interpretation of these critical experiments.
The inherent variability in biofilm structure and physiology presents a significant challenge to the standardization and reproducibility of antimicrobial susceptibility testing. Unlike their planktonic counterparts, bacteria within biofilms exhibit increased tolerance to antibiotics, necessitating specialized assays to evaluate the effectiveness of treatments like this compound. This guide explores key methodologies, highlights critical parameters influencing outcomes, and offers a framework for robust and reproducible assay design.
Comparative Analysis of Experimental Protocols
The disruption of bacterial biofilms by this compound is commonly quantified using several established methods. The choice of assay can significantly impact the results, making cross-study comparisons difficult. Below is a summary of frequently employed protocols, their principles, and reported data on tobramycin's efficacy.
| Assay Method | Principle | Organism(s) | Tobramycin Concentration Range | Reported Efficacy (Biofilm Reduction) | Key Considerations | References |
| Crystal Violet (CV) Staining | Stains the extracellular matrix and attached cells, quantifying total biofilm biomass. | Pseudomonas aeruginosa, Staphylococcus aureus | 0.5 - 512 µg/mL | Variable; can show increased biomass at sub-inhibitory concentrations. | Simple and high-throughput, but does not distinguish between live and dead cells. Prone to variability based on washing steps. | [1][2] |
| Metabolic Assays (TTC, XTT, Resazurin) | Measure the metabolic activity of viable cells within the biofilm. | Pseudomonas aeruginosa | Not explicitly detailed for tobramycin in provided results. | Provides information on cell viability rather than just biomass. | Dye reduction can be influenced by the specific metabolic state of the biofilm and the presence of the antimicrobial agent itself. | [1][3] |
| Colony Forming Unit (CFU) Counting | Determines the number of viable bacterial cells within the biofilm following treatment. | Pseudomonas aeruginosa | 4 - >128 µg/mL | Significant reductions in CFU are often observed at concentrations higher than the MIC for planktonic cells. | Considered a gold standard for cell viability but is labor-intensive and can be affected by incomplete biofilm dispersal. | [4][5] |
| Calgary Biofilm Device (MBEC Assay) | A high-throughput method where biofilms are formed on pegs of a lid which is then transferred to plates with different antibiotic concentrations. | Pseudomonas aeruginosa | Not explicitly detailed for tobramycin in provided results. | Allows for the determination of Minimum Biofilm Eradication Concentration (MBEC). | Standardized hardware can improve inter-laboratory reproducibility. | [6][7] |
Note: The reported efficacy of tobramycin can vary significantly based on the bacterial strain, biofilm age, growth medium, and incubation conditions. For instance, sub-inhibitory concentrations of tobramycin have been observed to sometimes enhance biofilm formation[1][8].
Detailed Experimental Protocols
To facilitate the replication and validation of these assays, detailed methodologies for the most common techniques are provided below.
Crystal Violet (CV) Biofilm Assay
This method is widely used for its simplicity and suitability for high-throughput screening.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.05).
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension to the wells of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Tobramycin Treatment: After incubation, gently remove the planktonic culture. Wash the wells twice with PBS. Add 200 µL of fresh medium containing varying concentrations of this compound to the wells. Include untreated control wells. Incubate for a further 24 hours.
-
Staining: Remove the medium and wash the wells twice with PBS. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells thoroughly with PBS or deionized water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Colony Forming Unit (CFU) Assay for Biofilm Viability
This assay directly measures the number of viable cells within a biofilm.
Materials:
-
Biofilm culture (grown in microtiter plates, on coupons, or in flow cells)
-
This compound stock solution
-
PBS
-
Sterile tools for biofilm disruption (e.g., pipette tips, cell scrapers, sonicator)
-
Agar plates for bacterial culture
Procedure:
-
Biofilm Formation and Treatment: Grow and treat biofilms with this compound as described in the CV assay protocol.
-
Biofilm Disruption: After treatment, remove the medium and wash the wells with PBS. Add a known volume of PBS to the wells. Disrupt the biofilm by vigorous pipetting, scraping, or sonication to release the cells into suspension.
-
Serial Dilution: Perform serial dilutions of the bacterial suspension in PBS.
-
Plating: Plate the dilutions onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates overnight at 37°C. Count the number of colonies on the plates to determine the CFU per unit area or per well.
Visualizing the Experimental Workflow
To ensure a clear understanding of the procedural flow in a typical tobramycin biofilm disruption assay, the following diagram outlines the key steps.
Caption: Workflow for a this compound biofilm disruption assay.
Factors Influencing Reproducibility and Recommendations
Several factors can contribute to variability in biofilm disruption assays. To enhance reproducibility, the following should be carefully controlled and reported:
-
Bacterial Strain and Inoculum Preparation: Use a well-characterized strain and a standardized inoculum density.
-
Growth Medium: The composition of the medium can significantly affect biofilm formation and antibiotic susceptibility.[1]
-
Incubation Conditions: Temperature, aeration (aerobic vs. microaerobic), and incubation time for both biofilm formation and treatment must be consistent.[3]
-
Surface Material: The type of surface (e.g., polystyrene, glass) can influence biofilm attachment and architecture.
-
Washing Steps: Gentle and consistent washing is crucial to avoid unintended removal of the biofilm.
By adopting standardized protocols and meticulously controlling experimental parameters, researchers can improve the reproducibility of this compound biofilm disruption assays, leading to more reliable and comparable data in the development of novel anti-biofilm strategies.
References
- 1. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Clinically Feasible Biofilm Susceptibility Assay for Isolates of Pseudomonas aeruginosa from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Membrane fluidity homeostasis is required for tobramycin-enhanced biofilm in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tobramycin Sulfate and Ciprofloxacin on Bacterial Gene Expression: A Guide for Researchers
For Immediate Publication
A comprehensive review of the differential effects of tobramycin sulfate and ciprofloxacin on the gene expression of pathogenic bacteria, providing researchers, scientists, and drug development professionals with a valuable resource for understanding the molecular mechanisms of these critical antibiotics.
This guide presents a comparative analysis of the impact of two widely used antibiotics, this compound and ciprofloxacin, on bacterial gene expression, with a particular focus on the opportunistic pathogen Pseudomonas aeruginosa. By examining transcriptomic data, this document aims to provide a clear and objective comparison of their mechanisms of action at the molecular level, supported by experimental data and detailed protocols.
Executive Summary
Tobramycin, an aminoglycoside, and ciprofloxacin, a fluoroquinolone, are mainstays in the treatment of bacterial infections, particularly those caused by Pseudomonas aeruginosa. While both are effective bactericidal agents, their distinct mechanisms of action result in significantly different alterations to the bacterial transcriptome. Tobramycin primarily targets protein synthesis by binding to the bacterial ribosome, leading to widespread changes in genes related to translation, energy metabolism, and cell envelope components. In contrast, ciprofloxacin inhibits DNA replication by targeting DNA gyrase and topoisomerase IV, inducing the SOS response and affecting genes involved in DNA repair, replication, and cell division. This guide synthesizes available transcriptomic data to highlight these differences, offering a valuable reference for researchers in infectious diseases and antibiotic development.
Data Presentation: Comparative Transcriptomic Effects
The following tables summarize the key differentially expressed genes in Pseudomonas aeruginosa following treatment with this compound and ciprofloxacin. The data has been compiled from published RNA-sequencing (RNA-Seq) and microarray studies.
Table 1: Differentially Expressed Genes in Pseudomonas aeruginosa Biofilms Treated with this compound
| Gene | Fold Change | Description |
| PA0913 | Stimulated | Probable magnesium transporter, MgtE |
| pqsA | Repressed | Involved in Pseudomonas quinolone signal (PQS) biosynthesis |
| dnaK | Stimulated | Chaperone protein involved in stress response |
| flgK | Stimulated | Flagellar hook-associated protein |
| pilB | Stimulated | Type IV pilus biogenesis protein |
Source: Adapted from "In Vitro Analysis of Tobramycin-Treated Pseudomonas aeruginosa Biofilms on Cystic Fibrosis-Derived Airway Epithelial Cells"[1]
Table 2: Differentially Expressed Proteins in Pseudomonas aeruginosa Treated with Ciprofloxacin
| Protein | Gene | Normalized Fold Change (CIP-E1) | Normalized Fold Change (CIP-E2) | Description |
| Outer membrane porin D | oprD | -17.21 | -1.46 | Porin involved in carbapenem uptake |
| Anaerobically induced outer membrane porin OprE | oprE | -2.00 | -1.27 | Outer membrane porin |
| Outer membrane porin F | oprF | -2.61 | -1.04 | Major outer membrane structural protein |
| MvaT | mvaT | 3.37 | 3.80 | Global regulatory protein |
| RNA polymerase sigma factor RpoS | rpoS | 1.87 | 1.64 | Stress response sigma factor |
| cAMP-activated global transcriptional regulator Vfr | vfr | -2.88 | -2.01 | Global transcriptional regulator |
| Type IV pilus inner membrane component PilM | pilM | -1.60 | -1.46 | Pilus assembly protein |
| Type IV pilus inner membrane component PilP | pilP | -1.94 | -1.03 | Pilus assembly protein |
| Fimbrial assembly protein PilQ | pilQ | -1.61 | -1.33 | Secretin for type IV pili |
Note: This table presents proteomic data, which is indicative of changes in gene expression. CIP-E1 represents P. aeruginosa exposed to ciprofloxacin for 14 days, and CIP-E2 is the CIP-E1 strain cultured in antibiotic-free broth for 10 days.[2]
Experimental Protocols
A generalized experimental workflow for analyzing the impact of antibiotics on bacterial gene expression using RNA-Sequencing is outlined below.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate).
-
Culture Medium: A suitable growth medium such as Luria-Bertani (LB) broth or a defined minimal medium.
-
Growth Conditions: Cultures are grown aerobically at 37°C with shaking to a specific growth phase (e.g., mid-logarithmic or stationary phase).
-
Antibiotic Exposure: The bacterial culture is divided, with one part serving as an untreated control and the other(s) treated with sub-inhibitory or inhibitory concentrations of this compound or ciprofloxacin for a defined period (e.g., 30 minutes to several hours).[3]
Total RNA Extraction and Purification
-
Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using either mechanical methods (e.g., bead beating) or enzymatic methods (e.g., lysozyme treatment).
-
RNA Stabilization: An RNA stabilization reagent is often used to prevent RNA degradation.
-
Purification: Total RNA is purified from the cell lysate using a commercially available RNA purification kit, which typically involves binding of RNA to a silica membrane, washing to remove contaminants, and elution in nuclease-free water.
-
DNase Treatment: To remove any contaminating genomic DNA, the purified RNA is treated with DNase I.
RNA Quality Control
-
Quantification: The concentration of the extracted RNA is determined using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Integrity: The integrity of the RNA is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A high RIN value indicates good quality RNA.
Ribosomal RNA (rRNA) Depletion
-
Since rRNA constitutes a large proportion of total bacterial RNA, it is typically removed to enrich for messenger RNA (mRNA) and other non-coding RNAs. This is achieved using commercially available rRNA depletion kits.
RNA-Seq Library Preparation
-
Fragmentation: The rRNA-depleted RNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed to generate complementary DNA (cDNA).
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create the final sequencing library.
High-Throughput Sequencing
-
The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina.
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Reads: The raw sequencing reads are assessed for quality, and low-quality bases and adapter sequences are trimmed.
-
Read Alignment: The high-quality reads are aligned to a reference bacterial genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Gene Expression Analysis: Statistical methods (e.g., using software packages like DESeq2 or edgeR) are employed to identify genes that are significantly up- or down-regulated in the antibiotic-treated samples compared to the untreated control.
Mandatory Visualization
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Mechanisms of action of tobramycin and ciprofloxacin.
References
- 1. In Vitro Analysis of Tobramycin-Treated Pseudomonas aeruginosa Biofilms on Cystic Fibrosis-Derived Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptive response of Pseudomonas aeruginosa under serial ciprofloxacin exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Assessing the Cross-Reactivity of Tobramycin Sulfate with Other Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tobramycin sulfate's cross-reactivity with other common aminoglycoside antibiotics. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions regarding the use and development of aminoglycoside-based therapies.
Introduction to Aminoglycoside Cross-Reactivity
Aminoglycosides are a class of potent bactericidal antibiotics that function by inhibiting protein synthesis in susceptible bacteria.[1] This class includes molecules such as tobramycin, gentamicin, amikacin, and neomycin. A critical consideration in their clinical and developmental application is the potential for cross-reactivity. Due to their structural similarities, particularly the presence of a conserved 2-deoxystreptamine ring in many agents, cross-reactivity is a common phenomenon.[2][3][4][5] This can manifest as allergic cross-hypersensitivity in patients or as cross-resistance in bacterial strains, where resistance to one aminoglycoside confers resistance to others. Understanding the extent of this cross-reactivity is paramount for predicting clinical outcomes and for the development of novel aminoglycosides that can evade existing resistance mechanisms.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of tobramycin with other aminoglycosides has been evaluated using various methods, including microbiological assays to determine minimum inhibitory concentrations (MIC) against resistant strains and clinical studies assessing allergic reactions.
Minimum Inhibitory Concentration (MIC) Data
MIC assays are a fundamental method to assess bacterial susceptibility to antibiotics and can reveal cross-resistance patterns. The following table summarizes comparative MIC data for tobramycin and other aminoglycosides against various bacterial isolates. Lower MIC values indicate greater potency.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Tobramycin | Pseudomonas aeruginosa | 1 | 8 | [6] |
| Gentamicin | Pseudomonas aeruginosa | - | - | [6] |
| Amikacin | Pseudomonas aeruginosa | - | - | [6] |
| Tobramycin | Staphylococcus aureus | 0.1 | - | [7] |
| Gentamicin | Staphylococcus aureus | 0.2 (approx.) | - | [7] |
| Tobramycin | Escherichia coli | <0.8 | - | [7] |
| Gentamicin | Escherichia coli | <0.8 | - | [7] |
| Tobramycin | Klebsiella pneumoniae | <0.8 | - | [7] |
| Gentamicin | Klebsiella pneumoniae | >0.8 | - | [7] |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Studies have shown that tobramycin is highly active against Pseudomonas aeruginosa, often more so than gentamicin.[6][7] However, cross-resistance is common; gentamicin-resistant Enterobacteriaceae are often also resistant to tobramycin.[8] Conversely, many gentamicin-resistant strains of P. aeruginosa may remain susceptible to tobramycin and amikacin.[8]
Clinical Allergic Cross-Reactivity
Allergic cross-reactivity is a significant clinical concern. The data below, primarily from patch testing in patients with known aminoglycoside allergies, highlights the potential for hypersensitivity reactions to multiple drugs within the class.
| Aminoglycoside Combination | Population | Cross-Reactivity Rate | Reference |
| Neomycin Allergy with Tobramycin | Patients with known neomycin allergy | 65% | [2] |
| Deoxystreptamine Group Aminoglycosides | General | ≥50% | [2] |
The deoxystreptamine group includes gentamicin, tobramycin, neomycin, amikacin, and kanamycin.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for key experiments used to assess aminoglycoside cross-reactivity.
Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
1. Preparation of Materials:
- Mueller-Hinton Broth (MHB) adjusted to a pH of 7.2-7.4.
- Sterile 96-well microtiter plates.
- Stock solutions of tobramycin, gentamicin, amikacin, and other aminoglycosides of known concentration.
- Bacterial inoculum standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Assay Procedure:
- Perform serial two-fold dilutions of each aminoglycoside in MHB directly in the microtiter plates. The final volume in each well should be 50 µL, covering a clinically relevant concentration range.
- Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain tested.
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This immunoassay can quantify the cross-reactivity of different aminoglycosides by measuring their ability to compete with a labeled antigen for binding to a specific antibody.
1. Preparation of Materials:
- High-binding 96-well microtiter plates.
- Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
- Tobramycin-protein conjugate (e.g., tobramycin-BSA) for coating.
- Anti-tobramycin antibody (monoclonal or polyclonal).
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking buffer (e.g., wash buffer with 1% BSA).
- Standard solutions of tobramycin and competitor aminoglycosides (gentamicin, amikacin, etc.).
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).
- Substrate solution (e.g., TMB).
- Stop solution (e.g., 2 M H₂SO₄).
2. Assay Procedure:
- Coat the microtiter plate wells with 100 µL of the tobramycin-protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- In a separate plate or tubes, pre-incubate the anti-tobramycin antibody with varying concentrations of tobramycin (for the standard curve) or the other aminoglycosides being tested for cross-reactivity.
- Add 100 µL of the antibody-aminoglycoside mixtures to the coated wells and incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
- Stop the reaction by adding 50 µL of stop solution.
- Read the absorbance at 450 nm using a microplate reader. The degree of cross-reactivity is determined by comparing the concentration of the competitor aminoglycoside required to inhibit antibody binding by 50% (IC₅₀) to the IC₅₀ of tobramycin.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in assessing cross-reactivity and the biological impact of aminoglycosides, the following diagrams are provided.
Caption: Workflow for assessing aminoglycoside cross-reactivity.
Caption: Signaling pathway of aminoglycoside-induced ototoxicity.
Conclusion
The cross-reactivity of tobramycin with other aminoglycosides is a multifaceted issue with significant clinical and microbiological implications. Data from MIC testing reveal patterns of cross-resistance, particularly among Gram-negative bacteria, that are crucial for guiding antibiotic selection. Furthermore, the high rate of allergic cross-reactivity underscores the importance of patient history in preventing adverse drug reactions. The experimental protocols provided herein offer standardized methods for further investigation into these phenomena. A thorough understanding of tobramycin's cross-reactivity profile is essential for maximizing its therapeutic benefits while minimizing associated risks.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics: Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in collaboration with the German Society of Allergology (AeDA), German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group (DKG), the Austrian Society for Allergology and Immunology (ÖGAI), and the Paul-Ehrlich Society for Chemotherapy (PEG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. suny-mar.primo.exlibrisgroup.com [suny-mar.primo.exlibrisgroup.com]
- 5. Quantification of amikacin, gentamicin, and tobramycin in capillary plasma microsamples by LC-MS/MS | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. Surface plasmon resonance study of RNA-aminoglycoside interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Tobramycin Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of tobramycin sulfate is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the mitigation of potential hazards and compliance with regulatory standards. This document provides essential safety and logistical information for the operational disposal of this compound.
Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service or by incineration.[1][2][3] It is crucial to prevent the release of this substance into the environment by avoiding discharge into drains, sewers, or water courses.[1][2][3]
Key Disposal Steps:
-
Consult Regulations: Always ensure that all federal, state, and local regulations regarding the disposal of pharmaceutical waste are followed.[1][4]
-
Segregation: Properly segregate this compound waste from other laboratory waste streams. It should be distinguished as non-hazardous pharmaceutical waste unless otherwise classified by specific state or local regulations.
-
Containment: Keep the waste this compound in suitable, closed, and clearly labeled containers to await disposal.[3][5]
-
Professional Disposal: Engage a licensed hazardous material or professional waste disposal company for the collection and disposal of surplus and non-recyclable this compound.[1][2][3]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3][5]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound for disposal, it is imperative to use appropriate personal protective equipment to avoid exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Handle with gloves that have been inspected prior to use. Follow proper glove removal technique to avoid skin contact.[2][3] |
| Body Protection | Wear appropriate protective clothing.[3] |
| Respiratory Protection | If there is a risk of dust formation, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges.[2][3] |
Disposal of Contaminated Packaging
Contaminated packaging should be disposed of in the same manner as the unused product.[1] Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning. Alternatively, after proper cleaning, packaging can be punctured to prevent reuse and disposed of in a sanitary landfill if permissible by local regulations.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance and informational purposes only. Always consult your institution's safety protocols and local regulations for specific disposal requirements.
References
Essential Safety and Logistical Information for Handling Tobramycin Sulfate
For researchers, scientists, and drug development professionals, the safe handling of Tobramycin Sulfate is paramount. This aminoglycoside antibiotic, while therapeutically valuable, presents potential hazards requiring strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when working with this compound. The recommended PPE includes:
-
Respiratory Protection : In situations where dust or aerosols may be generated, a NIOSH (US) or CEN (EU) approved air-purifying respirator with a full-face particle filter (type N100 US or P3 EN 143) is recommended.[2][3] For uncontrolled releases or unknown exposure levels, a powered air-purifying respirator or a supplied-air respirator should be used.[4][5]
-
Hand Protection : Chemical-resistant gloves, such as latex or nitrile, that comply with EU Directive 89/686/EEC and the standard EN 374 should be worn.[3][6] Gloves must be inspected before use and disposed of properly after handling the material.[2][3]
-
Eye Protection : Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are necessary to protect against splashes and dust.[2][6]
-
Skin and Body Protection : A laboratory coat is suitable for handling small quantities. For larger amounts, a disposable, low-permeability coverall and shoe covers are recommended.[7] Protective clothing should be worn to prevent skin contact.[2]
Operational Plan: Handling and Storage
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]
-
Avoid direct contact with the substance.[3]
-
Measures should be in place to prevent the formation of dust and aerosols.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
The recommended storage temperature is at or below 30°C.[3]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[4]
-
Surplus and Non-recyclable Materials : These should be offered to a licensed disposal company.[3]
-
Incineration : The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3][6]
-
Contaminated Packaging : Dispose of in the same manner as the product itself.[6]
-
Environmental Precautions : Prevent the product from entering drains, water courses, or the ground.[2][3][6]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C18H37N5O9 · H2SO4 | [2][3] |
| Molecular Weight | 565.59 g/mol | [2][3] |
| pH | 6.0 - 8.0 | [3] |
| Recommended Storage Temperature | ≤ 30°C | [3] |
Experimental Protocols: Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Isolate the Area : Immediately cordon off the spill area to prevent the spread of contamination.[4]
-
Personal Protection : Don appropriate PPE, including respiratory protection, gloves, eye protection, and protective clothing.[4][7]
-
Containment and Cleanup :
-
For dry spills : Use dry clean-up procedures to avoid generating dust.[7] Dampen the material with water to prevent it from becoming airborne, then sweep or vacuum the spillage and collect it in a suitable, sealed container for disposal.[7]
-
For liquid spills : Absorb the liquid with an inert material and clean the affected area with soap and water.[4]
-
-
Disposal : Dispose of all contaminated materials as hazardous waste in accordance with regulations.[4]
-
Ventilation : Ensure the area is well-ventilated.[3]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
